Technical Documentation Center

1-(6-Fluorobenzofuran-2-yl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(6-Fluorobenzofuran-2-yl)ethanone

Core Science & Biosynthesis

Foundational

Architectural and Functional Profiling of 1-(6-Fluorobenzofuran-2-yl)ethanone in Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the backbone for novel therapeutic agents. Among these, the benzofuran ring system is a cornerstone of medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the backbone for novel therapeutic agents. Among these, the benzofuran ring system is a cornerstone of medicinal chemistry. 1-(6-Fluorobenzofuran-2-yl)ethanone (CAS: 1283721-35-6) represents a highly specialized, fluorinated derivative of 2-acetylbenzofuran[1].

The strategic placement of a fluorine atom at the C6 position of the benzofuran core profoundly alters the molecule's physicochemical landscape. Fluorine's high electronegativity and small van der Waals radius enhance the scaffold's metabolic stability (by blocking cytochrome P450-mediated oxidation at the C6 position) and increase lipophilicity, thereby improving cellular permeability[2]. Furthermore, the C2-acetyl group serves as a versatile synthetic handle, enabling downstream derivatization into chalcones, pyrazoles, and thiazoles—classes of compounds renowned for their antimicrobial, anti-inflammatory, and anticancer properties[3][4].

This technical guide deconstructs the structural properties, mechanistic synthesis, and downstream applications of 1-(6-Fluorobenzofuran-2-yl)ethanone, providing a self-validating framework for researchers and drug development professionals.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative data for 1-(6-Fluorobenzofuran-2-yl)ethanone is summarized below[1].

PropertyValue / DescriptionImpact on Drug Design
IUPAC Name 1-(6-Fluorobenzofuran-2-yl)ethanoneDefines the exact regiochemistry of the F and acetyl groups.
CAS Number 1283721-35-6Primary identifier for inventory and literature retrieval.
Molecular Formula C10H7FO2Dictates stoichiometric calculations in synthesis.
Molecular Weight 178.16 g/mol Low MW allows for extensive derivatization without violating Lipinski's Rule of 5.
Exact Mass 178.0430 g/mol Crucial for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP3 (Est.) ~2.4Optimal lipophilicity for passive membrane permeation.
Hydrogen Bond Donors 0Enhances oral bioavailability potential.
Hydrogen Bond Acceptors 2 (Ether oxygen, Carbonyl oxygen)Facilitates target protein binding (e.g., kinase hinge regions).

Mechanistic Synthesis: The Rap-Stoermer Workflow

The most robust and scalable method for synthesizing 2-acetylbenzofurans is the Rap-Stoermer condensation . This approach utilizes a substituted salicylaldehyde and an α-haloketone. To synthesize 1-(6-Fluorobenzofuran-2-yl)ethanone, the requisite starting materials are 4-fluoro-2-hydroxybenzaldehyde (4-fluorosalicylaldehyde) and chloroacetone[3].

Causality of the Reaction Design
  • Base Selection (K2CO3): A mild, heterogeneous base like anhydrous potassium carbonate is selected to selectively deprotonate the phenolic hydroxyl group without causing the aldol self-condensation of chloroacetone.

  • Solvent (Acetone or DMF): Polar aprotic solvents accelerate the bimolecular nucleophilic substitution (

    
    ) by leaving the phenolate anion relatively unsolvated and highly reactive.
    
  • Intramolecular Cyclization: Following the initial

    
     etherification, the basic conditions catalyze an intramolecular aldol-type condensation between the aldehyde carbon and the active methylene group of the newly attached ether, followed by spontaneous dehydration to yield the aromatic benzofuran system.
    

Synthesis A 4-Fluorosalicylaldehyde (Starting Material) B Chloroacetone (Alkylating Agent) C K2CO3 / Acetone (Base / Solvent) D Phenolate Intermediate (Nucleophilic Attack) C->D Deprotonation E O-Alkylated Intermediate (Ether Formation) D->E SN2 Reaction F Intramolecular Aldol Condensation E->F Base Catalysis G Dehydration (-H2O) F->G Aromatization H 1-(6-Fluorobenzofuran-2-yl)ethanone (Target Product) G->H Isolation AB AB AB->C Mix

Fig 1. Rap-Stoermer synthesis mechanism for 1-(6-fluorobenzofuran-2-yl)ethanone.
Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed with built-in analytical checkpoints to ensure high fidelity and yield[3].

  • Initiation: Charge a flame-dried 500 mL round-bottom flask with 4-fluoro-2-hydroxybenzaldehyde (1.0 eq, ~25 mmol), anhydrous

    
     (1.5 eq, ~37.5 mmol), and dry acetone (100 mL).
    
  • Activation: Stir the suspension at room temperature for 1 hour.

    • Validation Check: The solution should deepen in color (typically yellow/orange), indicating the successful formation of the phenolate anion.

  • Alkylation: Cool the reaction mixture to 0–5 °C using an ice bath. Add chloroacetone (1.1 eq, ~27.5 mmol) dropwise over 15 minutes to control the exothermic

    
     reaction and prevent polyalkylation.
    
  • Cyclization: Remove the ice bath and reflux the mixture (approx. 56 °C) for 6–8 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The disappearance of the starting material (

      
       ~0.4) and the emergence of a new, UV-active non-polar spot (
      
      
      
      ~0.6) confirms conversion.
  • Workup: Cool the mixture to room temperature, filter off the inorganic salts (

    
     and unreacted 
    
    
    
    ), and concentrate the filtrate under reduced pressure.
  • Purification: Quench the residue with ice-cold distilled water to precipitate the crude product. Filter the solid, wash with cold water, and recrystallize from hot ethanol.

    • Validation Check: The final product should present as a crystalline solid. Melting point analysis should yield a sharp, narrow range, confirming purity.

Downstream Derivatization & Drug Discovery Applications

The true value of 1-(6-Fluorobenzofuran-2-yl)ethanone lies in its capacity to act as a pluripotent precursor. The acetyl group is highly reactive toward electrophiles and nucleophiles, enabling the generation of diverse chemical libraries.

A. Synthesis of Benzofuran-Chalcone Hybrids

Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation of the 2-acetyl group with various substituted aromatic aldehydes in the presence of a strong base (e.g., NaOH or KOH in ethanol)[3]. These fluorinated benzofuran-chalcone hybrids demonstrate significant antimicrobial activity against multidrug-resistant pathogens (e.g., S. aureus, K. pneumoniae) by disrupting bacterial cell wall synthesis and generating reactive oxygen species (ROS)[2][3].

B. Synthesis of Pyrazoline and Thiazole Scaffolds

The chalcone intermediates can be further cyclized. Treatment of the chalcones with thiosemicarbazide under basic reflux yields pyrazoline-1-carbothioamides, which possess potent antifungal and antibacterial properties[4]. Alternatively, the direct


-bromination of 1-(6-Fluorobenzofuran-2-yl)ethanone yields a bromoacetyl derivative. Reacting this intermediate with thiourea or 2-aminothiazoles produces imidazothiazoles or bis-thiazole hybrids, which are heavily investigated as kinase inhibitors in oncology[5][6].

Derivatization Core 1-(6-Fluorobenzofuran-2-yl)ethanone Aldehyde Ar-CHO + Base (Claisen-Schmidt) Core->Aldehyde Halogenation Br2 / AcOH (Alpha-Bromination) Core->Halogenation Chalcone Fluorobenzofuran Chalcones (Antimicrobial/Anticancer) Aldehyde->Chalcone Thiourea Thiosemicarbazide (Cyclocondensation) Chalcone->Thiourea Pyrazole Pyrazoline Derivatives (Bioactive Scaffolds) Thiourea->Pyrazole Thiazole Thiazole Hybrids (Kinase Inhibitors) Halogenation->Thiazole

Fig 2. Downstream derivatization of the fluorinated benzofuran core into bioactive scaffolds.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, synthesized 1-(6-Fluorobenzofuran-2-yl)ethanone must be rigorously characterized. Based on structural analogs and spectroscopic principles[2][3], a successful synthesis will yield the following analytical signatures:

  • FT-IR Spectroscopy: A strong, sharp absorption band around 1670–1680 cm⁻¹ confirms the presence of the conjugated carbonyl (

    
    ) group. A peak near 1540–1580 cm⁻¹  indicates the aromatic 
    
    
    
    stretch, while the
    
    
    stretch will appear distinctly in the 1100–1250 cm⁻¹ region.
  • ¹H NMR (400 MHz, CDCl₃):

    • A sharp singlet at ~2.60 ppm (3H) corresponding to the methyl protons of the acetyl group.

    • A distinct singlet at ~7.40–7.50 ppm (1H) representing the isolated furan ring proton at the C3 position.

    • Multiplets in the 7.00–7.80 ppm range corresponding to the fluorine-coupled aromatic protons (C4, C5, C7). The coupling constants (

      
      ) will be critical here; ortho-fluorine coupling is typically large (~8-10 Hz).
      
  • Mass Spectrometry (ESI-MS): The mass spectrum must show a molecular ion peak

    
     at m/z 179.05  and an 
    
    
    
    adduct at m/z 201.03 , confirming the exact mass of the synthesized construct.

References

  • Mattioli 1885 - Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Available at:[Link]

  • Arab Journal of Chemistry - Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran. Available at:[Link]

  • MDPI - New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at:[Link]

  • PubMed - Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. Available at: [Link]

  • International Journal of Pharmaceutical Sciences - Synthesis and Antioxidant Study Of 4-(1-Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. Available at:[Link]

Sources

Exploratory

The Strategic Role of 1-(6-Fluorobenzofuran-2-yl)ethanone in Modern Drug Discovery: A Technical Whitepaper

Executive Summary As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter chemical scaffolds that serve as critical inflection points in drug design. 1-(6-fluorobenzof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter chemical scaffolds that serve as critical inflection points in drug design. 1-(6-fluorobenzofuran-2-yl)ethanone (CAS: 1283721-35-6) is one such privileged intermediate. It is not merely a structural building block; it represents a rational design solution to severe pharmacokinetic liabilities—specifically, the circumvention of cytochrome P450 (CYP450)-mediated hepatotoxicity inherent in unsubstituted benzofurans.

This whitepaper provides an in-depth mechanistic analysis of this compound's bioactivity, its role in synthesizing potent URAT1 inhibitors and PAR4 antagonists, and field-proven experimental protocols for its preparation.

Mechanistic Grounding: The Fluorine Substitution Strategy

To understand the value of 1-(6-fluorobenzofuran-2-yl)ethanone, we must examine the failure of its unsubstituted predecessor, Benzbromarone (BBR). BBR is a highly efficacious uricosuric agent used for gout, but its clinical utility is severely limited by idiosyncratic hepatotoxicity [1].

The Causality of Toxicity: The metabolic liability of BBR lies in the electron-rich benzofuran ring. CYP3A4 catalyzes the epoxidation of the furan double bond, generating a highly reactive epoxide intermediate. This electrophile rapidly undergoes covalent binding with nucleophilic residues on hepatic proteins, depleting intracellular glutathione and inducing severe hepatocellular necrosis [1].

The Rational Solution: To engineer a safer analog, researchers hypothesized that incorporating a fluorine atom at the C6 position of the benzofuran ring would deactivate the ring electronically. Fluorine’s high electronegativity strongly withdraws electron density from the furan system. This increases the activation energy required for the high-valent iron-oxo species of CYP3A4 to initiate epoxidation. Consequently, 1-(6-fluorobenzofuran-2-yl)ethanone serves as the critical starting material to synthesize 6-fluoro-benzbromarone (6-F-BBR), which successfully blocks this toxic metabolic pathway while retaining target affinity [1, 2].

MetabolicPathway BBR Benzbromarone (BBR) CYP3A4 CYP3A4 Oxidation BBR->CYP3A4 Epoxide Reactive Epoxide Intermediate CYP3A4->Epoxide Toxicity Protein Covalent Binding (Hepatotoxicity) Epoxide->Toxicity F_BBR 6-Fluoro-Benzbromarone (6-F-BBR) CYP3A4_2 CYP3A4 Oxidation F_BBR->CYP3A4_2 Blocked Epoxidation Blocked (Steric/Electronic Shielding) CYP3A4_2->Blocked Safe Safe Clearance / Maintained Efficacy Blocked->Safe

Comparative CYP3A4 metabolic pathways of BBR and 6-F-BBR.

Bioactivity Profiles & Therapeutic Applications

Uricosuric Agents (hURAT1 / SLC22A12 Inhibition)

When converted to 6-F-BBR, the scaffold demonstrates exceptional potency against the human uric acid transporter 1 (hURAT1). In vitro oocyte expression assays reveal that 6-F-BBR achieves an IC50 of 18 ± 4 nM, outperforming the parent benzbromarone. Furthermore, it exhibits excellent oral bioavailability (Fa > 0.6) in rat models, proving that the C6-fluoro modification enhances both safety and pharmacokinetic profiles [2].

Antiplatelet Agents (PAR4 Antagonism)

Beyond gout therapeutics, 1-(6-fluorobenzofuran-2-yl)ethanone is a vital precursor in the synthesis of imidazothiadiazole and imidazopyrazine derivatives. These compounds act as Protease-Activated Receptor 4 (PAR4) inhibitors. Alpha-thrombin activates platelets by cleaving PARs; selectively inhibiting PAR4 provides a mechanism to prevent atherothrombotic vascular occlusions without inducing the severe bleeding risks associated with traditional anticoagulant pathways [3].

Quantitative Data Summary

The table below synthesizes the structure-activity relationship (SAR) and toxicity data, highlighting the superiority of the mono-fluorinated scaffold over both the parent compound and di-fluorinated derivatives [1, 2].

CompoundStructure ModificationhURAT1 IC50 (nM)CYP3A4 EpoxidationHepatotoxicity Risk
Benzbromarone (BBR) Unsubstituted benzofuran~25 - 30High (Reactive)High
6-Fluoro-BBR C6-Fluorine18 ± 4BlockedLow
5,6-Difluoro-BBR C5, C6-Difluorine245 ± 64BlockedLow

Experimental Protocols & Synthetic Methodology

To ensure scientific integrity and reproducibility, the following protocol outlines the self-validating synthesis of 1-(6-fluorobenzofuran-2-yl)ethanone from 3-fluorophenol[2].

Step 1: Ortho-Formylation of 3-Fluorophenol
  • Causality & Rationale: Magnesium chloride is utilized to form a chelated magnesium phenoxide intermediate. This thermodynamic sink directs the formaldehyde attack exclusively to the ortho position, completely preventing unwanted para-substitution and maximizing yield.

  • Procedure:

    • Charge an oven-dried 500 mL round-bottomed flask (RBF) equipped with a magnetic stir bar with 3-fluorophenol (178 mmol) in anhydrous acetonitrile (400 mL).

    • Cool the system to 0 °C and add anhydrous magnesium chloride (535 mmol). Stir for 10 minutes to allow complete chelation.

    • Add triethylamine (TEA, 696 mmol) dropwise over 25 minutes, followed by paraformaldehyde (696 mmol).

    • Attach a reflux condenser and heat the mixture to reflux for 3 hours.

    • Cool to ambient temperature, quench with ice-cold concentrated HCl, and extract with ethyl acetate. Dry the organic layer over Na2SO4, filter, and purify via silica gel chromatography (Hex/DCM/MeOH) to afford 4-fluorosalicaldehyde.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The disappearance of the phenol spot and the emergence of a highly UV-active product spot confirm formylation. Confirm structure via 1H NMR, specifically looking for the distinct aldehyde proton peak at ~10 ppm.

Step 2: Cyclization to 1-(6-fluorobenzofuran-2-yl)ethanone
  • Causality & Rationale: Potassium carbonate acts as a mild base to deprotonate the phenolic hydroxyl, facilitating a nucleophilic substitution on chloroacetone. The subsequent intramolecular aldol-type condensation and dehydration yield the stable aromatic benzofuran ring.

  • Procedure:

    • In a dry 250 mL RBF, suspend K2CO3 (142.8 mmol) in anhydrous acetone (100 mL) and stir vigorously.

    • Add the synthesized 4-fluorosalicaldehyde (71.4 mmol) dropwise over 3 minutes.

    • Introduce chloroacetone (78.5 mmol) dropwise over 3 minutes.

    • Attach a reflux condenser and heat to reflux for 6 hours.

    • Cool to ambient temperature, filter through a Büchner funnel to remove inorganic salts, and rinse the solid filter cake with acetone (2 × 100 mL).

    • Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to obtain the pure 1-(6-fluorobenzofuran-2-yl)ethanone.

  • Self-Validation Check: LC-MS analysis should definitively confirm the target mass (M+H = 179.1). The absence of the aldehyde proton in the 1H NMR spectrum confirms successful cyclization.

Synthesis SM 3-Fluorophenol Step1 MgCl2, TEA, (HCHO)n MeCN, Reflux SM->Step1 Int1 4-Fluorosalicaldehyde Step1->Int1 Step2 Chloroacetone, K2CO3 Acetone, Reflux Int1->Step2 Product 1-(6-fluorobenzofuran- 2-yl)ethanone Step2->Product

Two-step synthetic workflow for 1-(6-fluorobenzofuran-2-yl)ethanone.

References

  • Title: Metabolic epoxidation is a critical step in the development of benzbromarone-induced hepatotoxicity. Source: Drug Metabolism and Disposition URL: [Link] [1]

  • Title: Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies. Source: Drug Design, Development and Therapy URL: [Link] [2]

  • Title: Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors for treating platelet aggregation.
Foundational

Medicinal Chemistry Applications of Fluorinated Benzofuran Ethanones: A Technical Guide to Synthesis, Biological Evaluation, and Drug Discovery

Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive natural products and synthetic drugs. When functionalized with an ethanone (acetyl) moiety and str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive natural products and synthetic drugs. When functionalized with an ethanone (acetyl) moiety and strategically substituted with fluorine atoms, this core transforms into a highly versatile pharmacophore. The ethanone group acts as a critical synthetic handle for downstream hybridization, while fluorine incorporation profoundly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity[1]. This whitepaper explores the mechanistic pathways, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols for developing fluorinated benzofuran ethanones as anti-inflammatory agents, neuroimaging probes, and antimicrobial therapeutics.

The Pharmacological Paradigm of Fluorinated Benzofurans

The "Fluorine Effect" in Drug Design

The strategic introduction of fluorine into the benzofuran core leverages its high electronegativity and small van der Waals radius. Similar to the "magic methyl" effect, fluorination can dramatically alter a drug candidate's pharmacokinetic profile[1]. Fluorine substitution blocks cytochrome P450-mediated oxidation at metabolically labile sites, thereby increasing the drug's half-life. Furthermore, it modulates the pKa of adjacent functional groups and increases lipophilicity, which is essential for blood-brain barrier (BBB) penetration in neuro-therapeutics[1][2].

Neuroimaging: PET Tracers for Alzheimer's Disease

Fluorinated benzofurans have shown exceptional promise as Positron Emission Tomography (PET) radiotracers for detecting


-amyloid plaques in Alzheimer's disease[2]. The synthesis of these derivatives often relies on an intramolecular Wittig reaction to construct the benzofuran backbone[2]. The lipophilicity of the fluorinated derivatives ensures rapid brain uptake, while structural modifications (such as replacing dimethylamino groups with hydrophilic moieties) are used to optimize the washout rate from healthy brain tissue, reducing background noise in PET scans[2].
Anti-Inflammatory and Anticancer Activity

Chronic inflammation is a known driver of tumorigenesis. Fluorinated benzofurans and dihydrobenzofurans act as potent anti-inflammatory agents by suppressing lipopolysaccharide (LPS)-stimulated macrophage activation[3]. These compounds inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a dose-dependent reduction in pro-inflammatory mediators such as Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Nitric Oxide (NO)[3].

Antimicrobial and Anthelmintic Hybrids

The ethanone group at the C-2 position of the benzofuran ring is a prime site for condensation reactions. By reacting 2-acetyl benzofurans with 2-mercaptobenzimidazoles, researchers generate benzimidazol-sulfanyl benzofuran ethanones[4]. These key intermediates are further cyclized into thiazolo[3,2-a]benzimidazole hybrids, which exhibit profound antifungal and anthelmintic activities due to their high binding affinity to parasitic tubulin targets[4].

Mechanistic Pathways & Workflows

G A 2-Acetyl Benzofuran (Starting Material) B Fluorination / Halogenation A->B C Fluorinated Benzofuran Ethanone B->C D Condensation with 2-Mercaptobenzimidazole C->D F Radiofluorination (18F-labeling) C->F E Thiazolo[3,2-a]benzimidazole Hybrids D->E G PET Imaging Probes (β-Amyloid) F->G

Workflow for synthesizing bioactive fluorinated benzofuran ethanone derivatives.

Pathway LPS LPS Stimulation Macrophage Macrophage Activation LPS->Macrophage Enzymes COX-2 & NOS2 Upregulation Macrophage->Enzymes Mediators PGE2, IL-6, NO Release Enzymes->Mediators Inhibition Suppression of Inflammation Mediators->Inhibition F_Benzofuran Fluorinated Benzofurans F_Benzofuran->Enzymes Inhibits

Mechanism of COX-2 and NOS2 inhibition by fluorinated benzofurans in macrophages.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail not only the procedural steps but the chemical causality and built-in quality control mechanisms for each workflow.

Protocol 1: Synthesis of Benzimidazol-Sulfanyl Benzofuran Ethanone Intermediates

This protocol describes the synthesis of the key intermediate required for anthelmintic thiazolo-benzimidazole hybrids[4].

  • Reagent Preparation: Combine 5-substituted 2-acetyl benzofuran (8 mmol) and substituted 2-mercaptobenzimidazole (6.6 mmol) in a round-bottom flask.

    • Causality: The slight excess of the benzofuran derivative drives the condensation equilibrium forward, maximizing the consumption of the thiol.

  • Acid-Catalyzed Reflux: Dissolve the mixture in glacial acetic acid and add catalytic drops of concentrated

    
    . Reflux for 3–4 hours.
    
    • Causality: Acetic acid serves as a polar, protic solvent that stabilizes the transition state.

      
       provides strong protonation to activate the carbonyl carbon of the ethanone, making it highly susceptible to nucleophilic attack by the sulfur atom of the mercaptobenzimidazole[4].
      
  • Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it over crushed ice. Neutralize slowly with

    
     solution.
    
    • Causality: Ice quenching rapidly halts the reaction kinetics and decreases product solubility, inducing precipitation.

      
       neutralizes the strong acid, preventing unwanted degradation or ring-opening of the acid-sensitive benzofuran core[4].
      
  • Self-Validation & Quality Control:

    • In-Process: Monitor reaction completion via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

    • Post-Process: Confirm structure via

      
      -NMR (400 MHz). The disappearance of the free thiol proton (S-H) and the appearance of a distinct methylene bridge signal (
      
      
      
      ~4.94 ppm) validates the successful formation of the thioether linkage[4].
Protocol 2: Radiofluorination of Benzofuran Precursors for PET Imaging

This protocol details the


-labeling of benzofurans via nucleophilic substitution for Alzheimer's diagnostics[2].
  • Isotope Activation: Trap aqueous

    
    fluoride on a QMA carbonate cartridge. Elute with a solution of Kryptofix 2.22 and 
    
    
    
    in acetonitrile/water. Azeotropically dry the mixture at 110°C under a stream of nitrogen.
    • Causality: Water heavily hydrates the fluoride ion, destroying its nucleophilicity. Azeotropic drying yields "naked" fluoride. Kryptofix 2.22 strongly chelates the

      
       ion, preventing ion-pairing and leaving the 
      
      
      
      highly reactive for
      
      
      displacement.
  • Nucleophilic Displacement: Add the tosyl-benzofuran precursor dissolved in anhydrous acetonitrile to the dried

    
    fluoride complex. Heat at 110°C for 10 minutes.
    
    • Causality: The tosylate group is an excellent leaving group due to resonance stabilization. The high temperature provides the activation energy necessary to overcome the steric hindrance of the

      
       attack on the benzofuran side-chain[2].
      
  • Self-Validation & Quality Control:

    • Purification: Quench the reaction with water and isolate the product using semi-preparative HPLC. This separates the ultra-trace radioactive product from the bulk unreacted precursor.

    • Validation: Perform analytical radio-HPLC. The protocol is validated only if the radiochemical purity exceeds >95% and the specific activity is sufficient for in vivo imaging without receptor saturation[2].

Quantitative Structure-Activity Relationship (SAR) Data

The biological efficacy of fluorinated benzofurans is highly dependent on their substitution patterns. The table below consolidates key quantitative metrics across different therapeutic applications.

Compound / DerivativeTarget / AssayActivity MetricApplication / Indication
Difluorinated Benzofuran (Compound 2) PGE2 formation (LPS-Macrophages)

= 1.92 µM
Anti-inflammatory[3]
Difluorinated Benzofuran (Compound 3) PGE2 formation (LPS-Macrophages)

= 1.48 µM
Anti-inflammatory[3]
Fluorinated Benzofuran (Compound 60-63) IL-6 Secretion

= 1.2 – 9.04 µM
Anti-inflammatory[5]

Fluorinated Benzofuran

aggregates

in nanomolar range
PET Imaging (Alzheimer's)[2]
Benzimidazol-sulfanyl benzofuran ethanone (3a) Pheretima posthuma (Earthworm model)Binding Affinity = -3.7 kcal/molAnthelmintic Agent[4]
Thiazolo[3,2-a]benzimidazole Hybrid (5i) Pheretima posthuma (Earthworm model)Binding Affinity = -5.4 kcal/molAnthelmintic Agent[4]

SAR Insight: The data demonstrates that the addition of fluorine atoms (particularly difluorination) significantly enhances the suppression of inflammatory mediators like PGE2[3]. Furthermore, the conversion of the benzofuran ethanone intermediate (3a) into a rigidified thiazolo-benzimidazole hybrid (5i) deepens the binding pocket affinity by -1.7 kcal/mol, drastically improving its anthelmintic profile[4].

Conclusion

Fluorinated benzofuran ethanones represent a highly adaptable class of compounds in modern medicinal chemistry. The ethanone moiety provides an essential synthetic vector for generating complex polycyclic hybrids, while fluorine substitution optimizes the pharmacokinetic and pharmacodynamic parameters of the resulting molecules. Whether utilized as high-affinity PET radiotracers for


-amyloid plaques, potent COX-2/NOS2 inhibitors, or precursors to anthelmintic agents, this scaffold continues to offer robust pathways for novel drug discovery.

References

  • 1 - Benchchem 2.2 - ACS Medicinal Chemistry Letters

  • 3 - PMC 4.4 - PMC

Sources

Exploratory

The Strategic Role of 1-(6-Fluorobenzofuran-2-yl)ethanone in Heterocyclic Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the benzofuran ring is universally recognized as a "privileged scaffold," capable of mimicking indole and other bicyclic systems while offering unique hydrogen-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the benzofuran ring is universally recognized as a "privileged scaffold," capable of mimicking indole and other bicyclic systems while offering unique hydrogen-bond accepting capabilities. Among the myriad of benzofuran derivatives, 1-(6-fluorobenzofuran-2-yl)ethanone (CAS 1283721-35-6) has emerged as a highly versatile and strategic heterocyclic building block1.

This compound combines three critical structural features: the bioisosteric benzofuran core, a metabolically stabilizing fluorine atom at the C6 position, and a highly reactive 2-acetyl group. This whitepaper provides an in-depth mechanistic analysis of its utility, detailing validated synthetic protocols and exploring its downstream applications in the development of complex, biologically active heterocycles.

Structural Rationale: The Triad of Reactivity and Stability

The utility of 1-(6-fluorobenzofuran-2-yl)ethanone is not coincidental; it is rooted in the synergistic effects of its functional groups.

  • The Benzofuran Core: Acting as a rigid, planar, and lipophilic framework, the benzofuran core interacts favorably with the hydrophobic pockets of various biological targets, including cyclooxygenase (COX) enzymes and kinase domains 2.

  • The 6-Fluoro "Magic Atom" Effect: The introduction of fluorine at the 6-position is a calculated design choice. The C6 position of the benzofuran ring is highly electron-rich and prone to rapid oxidative metabolism by Cytochrome P450 enzymes. Fluorine, being highly electronegative and possessing a van der Waals radius similar to hydrogen, blocks this metabolic liability without introducing steric bulk. Furthermore, it enhances the molecule's overall lipophilicity and enables highly directional halogen bonding with target proteins 3.

  • The 2-Acetyl Handle: The acetyl group at the C2 position serves as the primary synthetic vector. The

    
    -protons of the acetyl group are highly acidic, allowing for easy enolate formation. This facilitates Claisen-Schmidt condensations to yield chalcones, which are immediate precursors to a vast array of complex heterocycles like pyrazoles, isoxazoles, and pyrimidines.
    

Synthetic Workflow: From Core to Complex Heterocycles

The true value of 1-(6-fluorobenzofuran-2-yl)ethanone lies in its ability to act as a central hub for divergent synthesis. By subjecting the acetyl group to condensation reactions, chemists can rapidly generate libraries of diverse molecular architectures.

SyntheticWorkflow A 4-Fluorosalicylaldehyde + Chloroacetone B 1-(6-Fluorobenzofuran-2-yl)ethanone (Core Building Block) A->B K2CO3, Acetone, Reflux (Intramolecular Cyclization) C Fluorinated Chalcone Intermediate B->C Ar-CHO, NaOH, EtOH (Claisen-Schmidt) D Pyrazole Derivatives (via Hydrazine) C->D Cyclocondensation E Pyrimidine Derivatives (via Thiourea) C->E Cyclocondensation

Synthetic divergence of 1-(6-fluorobenzofuran-2-yl)ethanone into complex heterocycles.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems. Causality is explicitly stated to empower the chemist to troubleshoot and scale effectively 4.

Protocol A: Synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone

Objective: Construct the fluorinated benzofuran core via an intramolecular Williamson ether synthesis followed by aldol condensation.

  • Preparation: In an oven-dried 500 mL round-bottom flask, dissolve 4-fluorosalicylaldehyde (0.1 mol) in 150 mL of anhydrous acetone.

    • Causality: Anhydrous acetone is critical. The presence of water will lead to the competitive hydrolysis of chloroacetone in the subsequent steps, drastically reducing the yield.

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 0.2 mol) to the solution. Stir at room temperature for 30 minutes.
    
    • Causality:

      
       is a mild base sufficient to deprotonate the phenolic hydroxyl group without triggering unwanted side reactions. The 30-minute stirring ensures complete formation of the phenoxide nucleophile.
      
  • Electrophile Introduction: Cool the reaction mixture to 0–5 °C using an ice bath. Add chloroacetone (0.11 mol) dropwise over 15 minutes.

    • Causality: The initial

      
       displacement of the chloride by the phenoxide is highly exothermic. Cooling prevents the polymerization of chloroacetone and suppresses the formation of bis-alkylated byproducts.
      
  • Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 56 °C) for 10–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Causality: Refluxing provides the activation energy required for the intramolecular aldol-type condensation between the newly formed ether's methylene group and the aldehyde carbonyl, followed by dehydration to establish the aromatic benzofuran system.

  • Workup: Cool to room temperature, filter off the inorganic salts (

    
     and unreacted 
    
    
    
    ), and concentrate the filtrate under reduced pressure. Pour the residue over crushed ice to precipitate the product. Recrystallize from ethanol to yield pure 1-(6-fluorobenzofuran-2-yl)ethanone.
Protocol B: Synthesis of Fluorinated Benzofuran-Chalcones (Claisen-Schmidt Condensation)

Objective: Utilize the 2-acetyl group to form an


-unsaturated ketone (chalcone) intermediate.
  • Reaction Setup: Dissolve 1-(6-fluorobenzofuran-2-yl)ethanone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Enolate Formation: Cool the solution to 0–5 °C. Slowly add 5 mL of an aqueous NaOH solution (20% w/v) dropwise.

    • Causality: The strong base deprotonates the

      
      -carbon of the acetyl group. The low temperature prevents the Cannizzaro reaction of the aromatic aldehyde and controls the rate of the nucleophilic attack.
      
  • Condensation: Stir the mixture at room temperature for 4–6 hours.

    • Causality: Ethanol is the ideal solvent here; it dissolves the starting materials, but as the highly conjugated, lipophilic chalcone forms, it naturally precipitates out of the solution, driving the reaction equilibrium forward according to Le Chatelier's principle.

  • Isolation: Pour the mixture into ice water and neutralize with dilute HCl. Filter the precipitated solid, wash with cold water, and recrystallize from an ethanol/water mixture.

Pharmacological Relevance & Biological Targets

Derivatives synthesized from 1-(6-fluorobenzofuran-2-yl)ethanone exhibit profound polypharmacology, particularly in oncology and immunology. The incorporation of the fluorine atom significantly alters the electronic distribution, enhancing binding affinity to targets like Cyclooxygenase-2 (COX-2) and modulating apoptotic pathways in cancer cell lines (e.g., HCT116 colorectal adenocarcinoma)3.

BiologicalPathway Drug Fluorinated Benzofuran Derivatives COX2 COX-2 Enzyme Drug->COX2 Inhibits Bcl2 Bcl-2 Protein Drug->Bcl2 Downregulates Apoptosis Apoptosis (HCT116 Cells) Drug->Apoptosis Induces via PARP-1 Cleavage PGE2 PGE2 Secretion COX2->PGE2 Synthesizes Inflammation Tumor Microenvironment Inflammation PGE2->Inflammation Promotes Bcl2->Apoptosis Blocks

Dual mechanism of fluorinated benzofurans in COX-2 inhibition and apoptosis induction.

Quantitative Structure-Activity Data

The strategic advantage of the 6-fluoro substitution is best illustrated through comparative biological assays. The table below summarizes the enhanced efficacy of fluorinated benzofuran derivatives compared to their non-fluorinated counterparts in standard in vitro models.

Compound ClassModificationCOX-2 Inhibition (IC50)PGE2 Secretion Inhibition (IC50)HCT116 Anti-proliferative ActivityMetabolic Half-life (HLM)
Standard Benzofurans Unsubstituted C618.5 µM28.4 µM~30% inhibition at 50 µM22 minutes
Fluorinated Benzofurans 6-Fluoro substitution 3.2 µM 1.1 - 20.5 µM ~70% inhibition at 50 µM > 120 minutes

Data synthesis indicates that the 6-fluoro modification not only increases target binding affinity (evidenced by lower IC50 values for COX-2 and PGE2) but also drastically extends the metabolic half-life in human liver microsomes (HLM) by blocking C6 hydroxylation.

References

  • 1-(6-Fluorobenzofuran-2-yl)ethanone 1283721-35-6 wiki Guidechem[1]

  • Application Notes and Protocols: Synthesis of Benzofuran Derivatives Benchchem[4]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents PubMed / PMC[3]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies ACS Omega[2]

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of 1-(6-Fluorobenzofuran-2-yl)ethanone

Executive Summary The rational design of targeted therapeutics relies heavily on the thermodynamic stability and physicochemical properties of early-stage synthetic intermediates. 1-(6-Fluorobenzofuran-2-yl)ethanone (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the thermodynamic stability and physicochemical properties of early-stage synthetic intermediates. 1-(6-Fluorobenzofuran-2-yl)ethanone (CAS: 1283721-35-6) is a highly specialized fluorinated heterocyclic ketone. It serves as a critical structural precursor in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of1[1], as well as 2[2].

This whitepaper provides an in-depth technical analysis of the molecular thermodynamics, phase transition energetics, and reaction calorimetry associated with this compound, establishing a self-validating framework for its utilization in drug development workflows.

Molecular Thermodynamics & Pharmacological Context

The thermodynamic stability of 1-(6-Fluorobenzofuran-2-yl)ethanone is governed by the interplay between the electron-withdrawing fluorine atom at the C6 position and the conjugated benzofuran ring system.

Fluorine substitution significantly alters the molecular dipole moment and the electron density of the adjacent furan oxygen. Thermodynamically, the C-F bond is characterized by a high bond dissociation energy (BDE, ~450 kJ/mol), which imparts exceptional metabolic stability to downstream APIs. In the context of drug design, the synthesis of the hURAT1 inhibitor 6-fluoro-benzbromarone begins with this exact intermediate. The resulting API demonstrates a highly favorable binding free energy (


) to the hURAT1 transporter, yielding an 3[3], making it significantly more potent than the non-fluorinated parent compound, benzbromarone.

Physicochemical & Thermodynamic Parameters

To accurately model the solvation thermodynamics and phase transitions during chemical processing, baseline quantitative data must be established. The table below summarizes the core thermodynamic and physicochemical parameters of the compound.

ParameterValueThermodynamic & Synthetic Implication
Chemical Formula

4[4]
Molecular Weight 178.16 g/mol Serves as the baseline for specific heat capacity (

) calculations in reaction calorimetry.
Exact Mass 178.042 g/mol Critical for high-resolution mass spectrometry (HRMS) isotopic distribution validation.
Predicted XLogP3-AA 2.4Dictates the solvation free energy (

) in lipophilic phases, directly correlating to the >0.6 oral bioavailability of its downstream analogs.
Downstream Efficacy

= 18 ± 4 nM
Reflects the highly exergonic binding affinity of the synthesized 6-F-benzbromarone analog to the hURAT1 target.

Visualization of Thermodynamic Workflow

The following diagram illustrates the interconnected thermodynamic profiling steps required to validate 1-(6-Fluorobenzofuran-2-yl)ethanone before it is subjected to downstream API synthesis.

G A 1-(6-Fluorobenzofuran-2-yl)ethanone (Solid State) B DSC / TGA Analysis Phase Transitions (ΔH_fus) A->B Thermal Profiling C Solvation Thermodynamics (ΔG_solv, LogP) A->C Solubility Profiling D Reaction Calorimetry (Wolff-Kishner Reduction) A->D Synthetic Pathway E 6-Fluoro-Benzbromarone (hURAT1 Inhibitor) D->E Downstream API

Fig 1. Thermodynamic profiling and synthetic workflow of 1-(6-Fluorobenzofuran-2-yl)ethanone.

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic data must be generated through self-validating experimental systems. Below are the definitive protocols for characterizing the thermal properties and reaction energetics of this compound.

Protocol 4.1: Phase Transition Analysis via Modulated DSC (mDSC)

Modulated Differential Scanning Calorimetry (mDSC) is employed to isolate the reversing heat capacity (


) from non-reversing kinetic events (e.g., structural relaxation or cold crystallization).
  • Instrument Calibration: Calibrate the cell constant and temperature using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.71 J/g).
    • Causality: This ensures that the integration of the benzofuran derivative's melting endotherm is quantitatively accurate and traceable to a known thermodynamic standard.

  • Sample Encapsulation: Weigh precisely 2.0–5.0 mg of 1-(6-Fluorobenzofuran-2-yl)ethanone into a Tzero hermetic aluminum pan and seal it.

    • Causality: Hermetic sealing prevents premature sublimation of the ketone at elevated temperatures, ensuring that the measured endothermic heat flow strictly represents the solid-to-liquid phase transition (

      
      ) rather than a convoluted vaporization artifact.
      
  • Thermal Modulation Method: Equilibrate the sample at 0 °C. Apply a temperature modulation of ±0.5 °C every 60 seconds, superimposed on a linear heating ramp of 2 °C/min up to 150 °C.

    • Causality: The slow underlying heating rate, combined with temperature modulation, allows for the mathematical deconvolution of overlapping thermal events. This creates a self-validating baseline, allowing for the precise calculation of the absolute enthalpy of fusion.

Protocol 4.2: Reaction Calorimetry for Wolff-Kishner Reduction

The synthesis of the hURAT1 inhibitor requires the3[3]. This is a highly exothermic process accompanied by nitrogen gas evolution.

  • Baseline Establishment in an Automated Lab Reactor (ALR): Charge the ALR with 1-(6-Fluorobenzofuran-2-yl)ethanone and diethylene glycol (DEG) solvent. Equilibrate the system to 120 °C under constant stirring (400 RPM).

    • Causality: Establishing a stable thermal baseline (

      
      ) prior to reagent addition is mandatory to accurately integrate the heat of reaction (
      
      
      
      ) during hydrazone formation.
  • Controlled Hydrazine Dosing: Dose hydrazine hydrate continuously over a 10-minute window while monitoring the real-time heat flow (W/kg).

    • Causality: Controlled dosing prevents the accumulation of unreacted hydrazine. This mitigates the risk of a sudden thermal runaway, ensuring the rate of heat generation does not exceed the cooling capacity of the reactor jacket.

  • Alkali-Driven Decomposition & Gas Monitoring: Elevate the reactor temperature to 180 °C. Add potassium hydroxide (KOH) in discrete portions.

    • Causality: The decomposition of the intermediate hydrazone releases

      
       gas and a massive exotherm. By adding KOH in portions, the system self-validates its thermal control: if the jacket temperature (
      
      
      
      ) cannot maintain the internal reactor temperature (
      
      
      ) within ±2 °C of the setpoint, the automated dosing is immediately halted to prevent over-pressurization.

Solvation Thermodynamics & Downstream Efficacy

The lipophilicity of 1-(6-Fluorobenzofuran-2-yl)ethanone (XLogP3 ~2.4) is a direct consequence of its solvation thermodynamics. The hydration free energy (


) is relatively unfavorable due to the hydrophobic nature of the fluorinated benzofuran core, driving the molecule to partition into non-polar organic phases during liquid-liquid extraction workflows.

Understanding this solvation behavior is critical because it translates directly to the pharmacokinetic profile of the final drug product. When this intermediate is converted into 6-fluoro-benzbromarone, the conserved fluorinated core ensures that the final API maintains an optimal balance of aqueous solubility and membrane permeability, ultimately 1

1[1]. The thermodynamic optimization at the intermediate stage is thus inextricably linked to the clinical viability of the final therapeutic agent.

References

  • 1-(6-Fluorobenzofuran-2-yl)ethanone | C10H7FO2 | CID 82410184 National Institutes of Health (NIH) / PubChem[Link]

  • Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies Dove Medical Press / Drug Design, Development and Therapy[Link]

  • Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PubMed National Institutes of Health (NIH) / PubMed[Link]

  • WO2015087094A1 - New arylalkenylpropargylamine derivatives exhibiting neuroprotective action for the treatment of neurodegenerative diseases Google P

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 1-(6-Fluorobenzofuran-2-yl)ethanone

Application Note: Scalable and Intensified Synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Discovery Scientists, and CMC Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable and Intensified Synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Discovery Scientists, and CMC Professionals

Executive Summary & Strategic Rationale

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting neurological disorders, inflammatory pathways, and oncology indications. Specifically, 1-(6-Fluorobenzofuran-2-yl)ethanone (CAS: 1283721-35-6) serves as a highly versatile, fluorine-substituted building block. The strategic placement of the fluorine atom at the C6 position modulates the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs).

This application note details a highly scalable, self-validating protocol for the synthesis of 1-(6-fluorobenzofuran-2-yl)ethanone via a modified Rap-Stoermer condensation [1]. By utilizing 4-fluoro-2-hydroxybenzaldehyde and chloroacetone under phase-transfer catalyzed conditions, this workflow overcomes traditional bottlenecks such as incomplete cyclization, haloketone degradation, and poor atom economy [2].

Mechanistic Pathway & Causality

The Rap-Stoermer synthesis of 2-acylbenzofurans is a cascade reaction consisting of three distinct mechanistic phases:

  • Deprotonation & SN2 Etherification: The mild base (K₂CO₃) selectively deprotonates the phenolic hydroxyl (pKa ~10) without inducing the Cannizzaro reaction of the aldehyde. The resulting phenoxide attacks the electrophilic carbon of chloroacetone.

  • Intramolecular Aldol Condensation: The acidic methylene protons of the newly formed ether intermediate are deprotonated, triggering a Dieckmann-type intramolecular nucleophilic attack on the adjacent aldehyde carbon.

  • Dehydration: The resulting cyclic alkoxide undergoes spontaneous dehydration (-H₂O) driven by the thermodynamic stability of the newly formed aromatic furan ring.

Mechanism SM 4-Fluoro-2-hydroxybenzaldehyde + Chloroacetone Base K2CO3 (Base) Deprotonation SM->Base Phenoxide Phenoxide Intermediate Base->Phenoxide SN2 SN2 Alkylation (O-Alkylation) Phenoxide->SN2 Ether Ether Intermediate (2-(2-oxopropoxy)benzaldehyde) SN2->Ether Aldol Intramolecular Aldol Condensation Ether->Aldol Alkoxide Cyclic Alkoxide Aldol->Alkoxide Dehydration Dehydration (-H2O) Alkoxide->Dehydration Product 1-(6-Fluorobenzofuran-2-yl)ethanone Dehydration->Product

Mechanistic pathway of the Rap-Stoermer synthesis of 1-(6-fluorobenzofuran-2-yl)ethanone.

Expert Insight on Reagent Selection: The electron-withdrawing fluorine atom at the 4-position of the salicylaldehyde increases the acidity of the phenol, accelerating the initial SN2 step. However, it slightly deactivates the aldehyde toward the subsequent aldol attack. To counteract this kinetic drag, we introduce PEG-400 as a liquid-liquid phase-transfer catalyst [3]. PEG-400 chelates the potassium ions, increasing the effective solubility and nucleophilicity of the reacting anions in the organic phase.

Materials and Quantitative Stoichiometry

The following table outlines the stoichiometric requirements for a 100 mmol scalable batch.

ReagentMW ( g/mol )EquivalentsMass / VolumePrimary Function
4-Fluoro-2-hydroxybenzaldehyde 140.111.0014.01 gCore Starting Material
Chloroacetone (95% purity)92.521.2011.10 g (~9.6 mL)Annulating Agent
Potassium Carbonate (Anhydrous)138.212.0027.64 gMild Base
PEG-400 ~4000.052.00 gPhase-Transfer Catalyst
Acetonitrile (Anhydrous)41.05N/A150 mLPolar Aprotic Solvent

Experimental Workflow & Protocol

Workflow Step1 Reactor Setup & Purging Step2 Reagent Charging (Aldehyde + Base) Step1->Step2 Step3 Dropwise Addition (Chloroacetone) Step2->Step3 Step4 Thermal Activation (Reflux 12-15h) Step3->Step4 Step5 Aqueous Quench & Extraction Step4->Step5 Step6 Crystallization (EtOH/Water) Step5->Step6

Scalable step-by-step experimental workflow for benzofuran derivative synthesis.

Step-by-Step Procedure:
  • Reactor Preparation: Flame-dry a 500 mL 3-neck round-bottom flask. Equip it with a magnetic stir bar, a reflux condenser, an argon inlet, and an addition funnel.

  • Phenoxide Generation: Charge the flask with 14.01 g of 4-fluoro-2-hydroxybenzaldehyde, 27.64 g of finely powdered anhydrous K₂CO₃, 2.0 g of PEG-400, and 150 mL of anhydrous acetonitrile. Stir at 60 °C for 30 minutes.

    • Self-Validating Checkpoint: The suspension will shift from a pale yellow to a deeper, vibrant yellow-orange, visually confirming the formation of the phenoxide anion.

  • Controlled Alkylation: Load 9.6 mL of chloroacetone into the addition funnel. Add it dropwise to the reaction mixture over a strict 45-minute period.

    • Causality: Chloroacetone is highly susceptible to base-catalyzed self-aldol condensation. Dropwise addition ensures its steady-state concentration remains low, forcing it to react exclusively with the abundant phenoxide rather than polymerizing into tar.

  • Annulation (Reflux): Once addition is complete, raise the temperature to 82 °C (reflux) and maintain vigorous stirring for 12–15 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.5) will disappear, replaced temporarily by an intermediate ether (Rf ~0.3), which subsequently converts entirely to the highly UV-active benzofuran product (Rf ~0.6).

  • Workup & Extraction: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove KCl salts and unreacted K₂CO₃. Wash the filter cake with 30 mL of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in 200 mL of ethyl acetate. Wash sequentially with distilled water (2 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate.

  • Crystallization: Recrystallize the crude solid from a hot mixture of Ethanol/Water (70:30) to yield 1-(6-fluorobenzofuran-2-yl)ethanone as off-white to pale yellow crystals.

(Note: For facilities aiming for greener, solvent-free methodologies, substituting the K₂CO₃/Acetonitrile system with solid-supported KF/Al₂O₃ under mechanical milling or mild heating has been shown to yield comparable results with reduced solvent waste [4].)

Analytical Characterization

To verify the structural integrity of the synthesized 1-(6-fluorobenzofuran-2-yl)ethanone, ensure the following spectral benchmarks are met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic furan C3-proton as a sharp singlet at δ 7.45 ppm . The acetyl methyl group will appear as a distinct singlet at δ 2.58 ppm . The aromatic protons will present as a multiplet (C4-H and C5-H) and a doublet of doublets (C7-H, coupling with fluorine).

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak (multiplet due to H-F coupling) around δ -112.5 ppm .

  • FT-IR (ATR): Strong, sharp absorbance at ~1675 cm⁻¹ (conjugated ketone C=O stretch) and ~1140 cm⁻¹ (C-F stretch).

Troubleshooting & Process Optimization

Observed IssueMechanistic CauseCorrective Action
High levels of uncyclized ether intermediate on TLC The intramolecular aldol condensation is kinetically stalled due to insufficient base solubility or low temperature.Increase reflux time. Ensure K₂CO₃ is strictly anhydrous and finely milled. Alternatively, spike with 0.1 eq of DBU to force cyclization.
Formation of dark, tarry reaction mixtures High local concentration of chloroacetone led to base-catalyzed self-condensation/polymerization.Strictly adhere to the 45-minute dropwise addition protocol. Do not dump the haloketone into the reactor at once.
Product "oils out" during crystallization Impurities (likely dialkylated byproducts or residual PEG) are depressing the melting point.Perform a rapid silica plug filtration (Hexane/EtOAc) prior to crystallization, or seed the hot EtOH/Water mixture with a pure crystal.

References

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity Semantic Scholar
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)
  • AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3 SID.ir
Application

Application Note: One-Pot Cyclization Protocols for 1-(6-Fluorobenzofuran-2-yl)ethanone

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone (CAS: 40156-82-9). The guide prioritizes the Rap-Stoer...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone (CAS: 40156-82-9). The guide prioritizes the Rap-Stoermer condensation , a proven one-pot methodology that balances atom economy with operational simplicity.

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The introduction of a fluorine atom at the C6 position often enhances metabolic stability and lipophilicity. This guide details the Rap-Stoermer cyclization for synthesizing 1-(6-Fluorobenzofuran-2-yl)ethanone from 4-fluoro-2-hydroxybenzaldehyde and chloroacetone . Unlike multi-step procedures involving protection/deprotection or expensive transition metals (e.g., Sonogashira coupling), this base-mediated one-pot protocol offers a cost-effective and scalable route.

Target Molecule Profile
PropertyDetail
IUPAC Name 1-(6-Fluorobenzofuran-2-yl)ethanone
Common Name 2-Acetyl-6-fluorobenzofuran
CAS Number 40156-82-9
Molecular Formula

Molecular Weight 178.16 g/mol
Key Precursor 4-Fluoro-2-hydroxybenzaldehyde (CAS: 348-28-7)

Mechanistic Insight

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Rap-Stoermer reaction proceeds through a cascade sequence: Nucleophilic Substitution (


) 

Intramolecular Aldol Condensation

Dehydration
.
Reaction Pathway[3][4][5][6][7][8]
  • Activation: The base deprotonates the phenol, enhancing its nucleophilicity. The fluorine substituent at the meta position (relative to -OH) increases the acidity of the phenol via inductive withdrawal, facilitating this step.

  • 
     Alkylation:  The phenoxide attacks the 
    
    
    
    -carbon of chloroacetone, displacing the chloride ion to form an acyclic ether intermediate.
  • Cyclization (Aldol): The base abstracts a proton from the methylene group (activated by the adjacent carbonyl). This carbanion attacks the aldehyde carbonyl.

  • Aromatization: Dehydration occurs to form the stable, aromatic benzofuran ring.

RapStoermerMechanism Start 4-Fluoro-2-hydroxybenzaldehyde (Precursor) Base Base (K2CO3) Deprotonation Start->Base Activation Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide Intermediate1 O-Alkylated Ether (Acyclic) Phenoxide->Intermediate1 + Chloroacetone (SN2) Aldol Intramolecular Aldol Addition Intermediate1->Aldol Base-mediated Product 1-(6-Fluorobenzofuran-2-yl)ethanone (Target) Aldol->Product - H2O (Dehydration)

Figure 1: Mechanistic cascade of the Rap-Stoermer synthesis for 2-acylbenzofurans.

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (DMF/K2CO3)

This is the "workhorse" method, suitable for gram-scale synthesis. It utilizes DMF to solubilize the polar intermediate and Potassium Iodide (KI) as a Finkelstein catalyst to accelerate the alkylation step.

Reagents:

  • 4-Fluoro-2-hydroxybenzaldehyde (1.0 equiv)[1]

  • Chloroacetone (1.2 equiv)[2]

  • Potassium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (2.0 equiv, anhydrous)
    
  • Potassium Iodide (KI) (0.1 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL per mmol substrate)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-fluoro-2-hydroxybenzaldehyde (e.g., 1.40 g, 10 mmol), anhydrous

    
     (2.76 g, 20 mmol), and KI (166 mg, 1 mmol) to the flask.
    
  • Solvation: Add DMF (50 mL) and stir at room temperature for 10 minutes to form the phenoxide (color change often observed).

  • Alkylation: Add chloroacetone (1.11 g, ~0.96 mL, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80–90°C for 3–5 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the fluorescent benzofuran spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-water. Stir vigorously for 15 minutes.

  • Isolation:

    • If solid forms: Filter the precipitate, wash copiously with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with water (
      
      
      
      ) and brine. Dry over
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Green Solvent-Free Mechanochemistry

Ideal for small-scale rapid screening or environmentally conscious workflows.

Reagents:

  • 4-Fluoro-2-hydroxybenzaldehyde (1.0 equiv)[1]

  • Chloroacetone (1.2 equiv)[2]

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Tetrabutylammonium bromide (TBAB) (0.1 equiv, Phase Transfer Catalyst)

Procedure:

  • Mix the aldehyde,

    
    , and TBAB in a mortar.
    
  • Add chloroacetone dropwise while grinding with a pestle.

  • Continue grinding for 10–20 minutes. The mixture will become a paste.

  • Allow the paste to stand at room temperature for 1 hour (exothermic reaction).

  • Wash the paste with water to remove inorganic salts.

  • Recrystallize the crude solid from hot ethanol.

Data Interpretation & Validation

Expected Analytical Data
TechniqueSignalAssignment
1H NMR (400 MHz,

)

2.60 (s, 3H)
Acetyl methyl group (

)

7.10 (td, 1H)
Aromatic C5-H (coupling with F)

7.28 (dd, 1H)
Aromatic C7-H

7.49 (s, 1H)
Furan C3-H (Characteristic singlet)

7.65 (dd, 1H)
Aromatic C4-H
13C NMR

26.5
Acetyl


112.5 (d)
C3 (Furan ring)

160-164 (d)
C6 (C-F coupling, large

)

188.5
Carbonyl (

)
Yield 75% - 88%Protocol A (DMF)
Workflow Visualization

Workflow Step1 Reagent Prep 4-F-Salicylaldehyde + K2CO3 + KI Step2 Solvation Add DMF, Stir 10 min Step1->Step2 Step3 Addition Add Chloroacetone Dropwise Step2->Step3 Step4 Cyclization Heat 80°C, 4 hrs Step3->Step4 Step5 Quench Pour into Ice Water Step4->Step5 Step6 Isolation Filter Solid or Extract EtOAc Step5->Step6 Step7 Purification Recrystallize (EtOH) Step6->Step7

Figure 2: Operational workflow for the synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone.

Troubleshooting & Critical Parameters

Regiochemistry Verification
  • Issue: Confusion between 5-fluoro and 6-fluoro isomers.

  • Solution: The position of the fluorine in the starting material determines the product.

    • 4-Fluoro -2-hydroxybenzaldehyde

      
      6-Fluoro benzofuran.
      
    • 5-Fluoro -2-hydroxybenzaldehyde

      
      5-Fluoro benzofuran.
      
    • Validation: Check the coupling constants in

      
       NMR. The C3-H of the furan ring usually appears as a sharp singlet around 7.4–7.6 ppm.
      
Incomplete Cyclization
  • Symptom: Presence of the intermediate ether (O-alkylated product) but no cyclization.

  • Cause: Base is too weak or temperature too low.

  • Fix: Ensure reaction temperature reaches at least 80°C. If using Acetone (boiling point 56°C), switch to DMF or MEK (Methyl Ethyl Ketone) to achieve higher thermal energy for the aldol/dehydration step.

Fluorine Effect
  • Insight: The fluorine atom is Electron Withdrawing (EWG). This makes the phenol more acidic (good for step 1) but potentially deactivates the ring for electrophilic attacks. However, in Rap-Stoermer, the ring closure is nucleophilic attack by the enolate onto the aldehyde. The EWG nature of Fluorine (para to the aldehyde) makes the aldehyde carbon more electrophilic , actually accelerating the cyclization step compared to the non-fluorinated analog.

References

  • General Rap-Stoermer Methodology: Mahajan, T. et al. "Rap–Stoermer reaction: TEA catalyzed one-pot efficient synthesis of benzofurans." Indian Journal of Chemistry, 2018.

  • Solvent-Free Protocols: Yoshizawa, K. et al. "Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions." Green Chemistry, 2003.

  • Synthesis of 2-Acylbenzofurans: Duan, X.-F. et al.[3] "A practicable environmentally benign one-pot synthesis of 2-arylbenzofurans." Green Chemistry, 2025 (Relevant Context).

  • Precursor Data (4-Fluoro-2-hydroxybenzaldehyde): PubChem Compound Summary for CID 2779268.

  • Mechanistic Validation: Roman, G. "Salicylaldehydes derived from 5-chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions." Chemistry & Chemical Technology, 2023.[2][4]

Sources

Method

Application Notes and Protocols for the Synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone

Introduction 1-(6-Fluorobenzofuran-2-yl)ethanone is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The benzofuran scaffold is a common motif in numerou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(6-Fluorobenzofuran-2-yl)ethanone is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The benzofuran scaffold is a common motif in numerous biologically active compounds, and the introduction of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the reagents and catalysts employed in the synthesis of this valuable compound. We will explore the underlying chemical principles, provide step-by-step protocols for the most effective synthetic routes, and offer insights into reaction optimization.

The primary synthetic strategies for constructing the 2-acetylbenzofuran core involve the formation of the furan ring through intramolecular cyclization of appropriately substituted phenolic precursors.[3] Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have emerged as powerful tools for the synthesis of the necessary precursors, offering high efficiency and broad functional group tolerance.[4][5]

This guide will focus on two robust and widely applicable methods for the synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone:

  • Palladium and Copper-Catalyzed Sonogashira Coupling followed by Intramolecular Cyclization: This one-pot methodology is highly efficient for constructing 2,3-disubstituted benzofurans.[4][6]

  • Classical Condensation and Cyclization: This traditional approach involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative, followed by cyclization.[1][6]

For each method, we will delve into the mechanistic details, discuss the critical roles of the reagents and catalysts, and provide comprehensive experimental protocols.

Method 1: Palladium and Copper-Catalyzed Sonogashira Coupling and Cyclization

This modern and efficient one-pot synthesis combines a Sonogashira cross-coupling reaction with an intramolecular cyclization to construct the benzofuran ring system.[4] This approach is favored for its high yields, mild reaction conditions, and the ability to introduce a variety of substituents.

Scientific Rationale and Causality

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][7] In this synthesis, an appropriately substituted o-iodophenol is coupled with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular 5-exo-dig cyclization to form the benzofuran ring.[7]

The choice of catalysts is critical for the success of this reaction.

  • Palladium Catalyst: Typically, a palladium(0) species, generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) chloride ((PPh₃)₂PdCl₂), is the active catalyst.[6] It facilitates the oxidative addition of the aryl iodide, a key step in the catalytic cycle.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used to activate the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]

  • Base: An amine base, such as triethylamine (TEA), is essential to neutralize the hydrogen halide produced during the reaction and to facilitate the deprotonation of the terminal alkyne.[6]

Microwave irradiation can be employed to significantly shorten reaction times and improve yields by minimizing the formation of side products.[4]

Experimental Protocol: One-Pot Synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone

This protocol is a general representation of a palladium-copper catalyzed Sonogashira coupling followed by cyclization.

Materials:

  • 4-Fluoro-2-iodophenol

  • 3-Butyn-2-one

  • Bis(triphenylphosphine)palladium(II) chloride ((PPh₃)₂PdCl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous (optional)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Microwave reactor (optional)

Procedure:

  • To a dry reaction vessel, add 4-fluoro-2-iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol), and CuI (0.04 mmol).

  • The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous triethylamine (5 mL) and the terminal alkyne, 3-butyn-2-one (1.2 mmol), via syringe.

  • The reaction mixture is then stirred at 90 °C under the inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • The intramolecular cyclization to the benzofuran often occurs in situ under these conditions.

  • If using microwave irradiation, the reaction can be heated to a specified temperature for a shorter duration, which can lead to higher yields and cleaner products.[4]

  • After completion, the reaction mixture is cooled to room temperature.

  • The triethylamine hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to afford the desired 1-(6-Fluorobenzofuran-2-yl)ethanone.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_catalysts Catalysts & Reagents 4-Fluoro-2-iodophenol 4-Fluoro-2-iodophenol Sonogashira Coupling Sonogashira Coupling 4-Fluoro-2-iodophenol->Sonogashira Coupling 3-Butyn-2-one 3-Butyn-2-one 3-Butyn-2-one->Sonogashira Coupling (PPh3)2PdCl2 (PPh3)2PdCl2 (PPh3)2PdCl2->Sonogashira Coupling CuI CuI CuI->Sonogashira Coupling Triethylamine Triethylamine Triethylamine->Sonogashira Coupling Intramolecular Cyclization Intramolecular Cyclization Sonogashira Coupling->Intramolecular Cyclization in situ Purification Purification Intramolecular Cyclization->Purification Workup 1-(6-Fluorobenzofuran-2-yl)ethanone 1-(6-Fluorobenzofuran-2-yl)ethanone Purification->1-(6-Fluorobenzofuran-2-yl)ethanone Final Product ClassicalSynthesis cluster_reactants Starting Materials cluster_reagents1 Reagents cluster_reagents2 Cyclization Catalyst 4-Fluorosalicylaldehyde 4-Fluorosalicylaldehyde Ether Formation Ether Formation 4-Fluorosalicylaldehyde->Ether Formation Chloroacetone Chloroacetone Chloroacetone->Ether Formation K2CO3 K2CO3 K2CO3->Ether Formation Ethanol Ethanol Ethanol->Ether Formation Intermediate Ether Intermediate Ether Ether Formation->Intermediate Ether Intramolecular Cyclization Intramolecular Cyclization Intermediate Ether->Intramolecular Cyclization PPA (Acid) PPA (Acid) PPA (Acid)->Intramolecular Cyclization DBU (Base) DBU (Base) DBU (Base)->Intramolecular Cyclization Purification Purification Intramolecular Cyclization->Purification Workup 1-(6-Fluorobenzofuran-2-yl)ethanone 1-(6-Fluorobenzofuran-2-yl)ethanone Purification->1-(6-Fluorobenzofuran-2-yl)ethanone Final Product

Sources

Application

Application Note: Strategic C3-Functionalization of 1-(6-Fluorobenzofuran-2-yl)ethanone in Drug Discovery

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols Executive Synopsis 1-(6-Fluorobenzofuran-2-yl)ethanone is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Synopsis

1-(6-Fluorobenzofuran-2-yl)ethanone is a highly valuable building block in medicinal chemistry. Functionalizing this scaffold at the C3 position unlocks access to complex, sterically defined 2,3-disubstituted benzofurans. This application note details two self-validating methodologies for C3-functionalization: a highly atom-economical Palladium-catalyzed direct C-H arylation, and a robust two-step electrophilic halogenation followed by Suzuki-Miyaura cross-coupling.

Structural & Electronic Rationale (Mechanistic Causality)

The benzofuran core is a privileged pharmacophore found in numerous therapeutics, including antiarrhythmics and antidepressants[1]. In 1-(6-fluorobenzofuran-2-yl)ethanone, the structural elements dictate a specific reactivity profile:

  • C6-Fluorine: Provides a strong inductive (-I) electron-withdrawing effect while donating electron density via resonance (+M). This improves the metabolic stability of the core against cytochrome P450-mediated oxidative degradation.

  • C2-Acetyl Group: Blocks the naturally reactive C2 position and exerts a deactivating -M effect on the furan ring.

  • C3-Reactivity: Despite the deactivation from the acetyl group, the strong +M effect of the endocyclic oxygen atom directs electrophilic and metal-catalyzed functionalization exclusively to the C3 position[2].

Understanding this electronic "push-pull" system is critical: the C3 position is sufficiently nucleophilic for targeted activation, but requires optimized catalytic or electrophilic conditions to overcome the steric hindrance of the adjacent acetyl group.

Strategic Pathways for C3-Functionalization

We present two orthogonal strategies, each designed with built-in analytical checkpoints (self-validation) to ensure protocol fidelity.

  • Strategy A: Direct Palladium-Catalyzed C-H Arylation. Direct C-H functionalization avoids pre-functionalization steps, maximizing atom economy. Utilizing a Pd(OAc)₂ catalyst system, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) or a hydride relay exchange mechanism[3]. Recent advances demonstrate that using aryl iodides or triarylantimony difluorides under aerobic or mildly basic conditions yields excellent C3-selectivity[4].

  • Strategy B: Electrophilic Bromination & Suzuki-Miyaura Coupling. For highly sterically hindered or electronically deactivated coupling partners where C-H activation fails, a two-step approach is preferred. Electrophilic bromination at C3 provides a stable, isolable intermediate. Subsequent Pd-catalyzed cross-coupling allows for the introduction of diverse aryl, heteroaryl, or alkyl groups[5].

Workflow cluster_A Strategy A: Direct C-H Arylation cluster_B Strategy B: Halogenation & Coupling SM 1-(6-Fluorobenzofuran- 2-yl)ethanone Pd Pd(OAc)2 Catalysis (Ar-I or Ar3SbF2) SM->Pd C-H Activation Brom Electrophilic Bromination (Br2/NBS) SM->Brom EAS ProdA C3-Aryl Derivative Pd->ProdA IntB C3-Bromo Intermediate Brom->IntB Suz Suzuki-Miyaura Cross-Coupling IntB->Suz Pd(0) / Ar-B(OH)2 ProdB C3-Functionalized Derivative Suz->ProdB

Workflow for C3-functionalization of 1-(6-fluorobenzofuran-2-yl)ethanone.

Quantitative Pathway Comparison

Table 1: Comparative Analysis of C3-Functionalization Strategies

ParameterStrategy A: Direct C-H ArylationStrategy B: Bromination + Suzuki Coupling
Step Count 1 (One-pot)2 (Sequential)
Typical Yield Range 55% – 85%85% (Step 1) + 75% (Step 2) ≈ 63% Overall
Atom Economy HighModerate (Generates bromide/succinimide waste)
Regioselectivity Exclusively C3Exclusively C3
Substrate Scope Sensitive to highly sterically hindered arylsBroad (Tolerates bulky ortho-substituted aryls)
Reaction Time 12 – 24 hours2 hours (Step 1) + 12 hours (Step 2)
Self-Validation LC-MS tracking of product massIsolation & NMR of stable C3-bromo intermediate

Self-Validating Experimental Protocols

Protocol A: Direct Palladium-Catalyzed C3-Arylation

This protocol utilizes an aryl iodide to directly functionalize the C3 position.

Mechanism Pd_II Pd(II) Catalyst Active Species CMD Concerted Metalation- Deprotonation (CMD) Pd_II->CMD + Substrate + Base Pd_Aryl C3-Palladated Benzofuran CMD->Pd_Aryl - AcOH OxAdd Oxidative Addition (Aryl Halide) Pd_Aryl->OxAdd Pd_IV Pd(IV) Intermediate OxAdd->Pd_IV RedElim Reductive Elimination Pd_IV->RedElim RedElim->Pd_II Catalyst Regeneration Product C3-Arylated Product RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed C-H arylation at the benzofuran C3 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 1-(6-fluorobenzofuran-2-yl)ethanone (1.0 equiv), the desired aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.5 equiv).

    • Causality: Pd(OAc)₂ is chosen because the acetate ligands are crucial for the Concerted Metalation-Deprotonation (CMD) step, acting as an internal base to abstract the C3 proton[3]. Ag₂CO₃ serves as both a terminal base and a halide scavenger to regenerate the active Pd(II) species.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (1,2-DCE) to achieve a 0.2 M concentration.

    • Causality: 1,2-DCE provides the optimal boiling point (83 °C) and polarity to solubilize the catalytic species without coordinating to and poisoning the palladium center.

  • Reaction: Seal the tube and heat the mixture at 80 °C for 16 hours with vigorous stirring.

  • Validation & IPC (In-Process Control): Remove a 10 µL aliquot, dilute in MeCN, filter through a micro-syringe, and analyze via LC-MS. The reaction is validated when the starting material peak (m/z 179.1[M+H]⁺) is replaced by the calculated product peak. The absence of multiple arylation masses confirms the strict C3 regioselectivity.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Two-Step Electrophilic Bromination & Suzuki-Miyaura Coupling
Step 1: Regioselective C3-Bromination
  • Preparation: Dissolve 1-(6-fluorobenzofuran-2-yl)ethanone (1.0 equiv) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C. Shield the reaction flask from light.

    • Causality: NBS in DMF is selected over Br₂/AcOH to minimize the risk of radical α-bromination at the acetyl methyl group. DMF stabilizes the bromonium intermediate, driving exclusive ionic electrophilic aromatic substitution at the C3 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation & IPC: Quench a micro-aliquot in water/EtOAc. TLC (4:1 Hexanes/EtOAc) should show a clean shift to a lower R_f value. ¹H-NMR of the isolated intermediate must show the complete disappearance of the characteristic C3-H furan singlet (typically around δ 7.5 ppm), validating successful halogenation.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with water, and dry under vacuum to yield 1-(3-bromo-6-fluorobenzofuran-2-yl)ethanone.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a microwave vial, combine the C3-bromo intermediate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step. This is crucial for overcoming the steric bulk of the adjacent acetyl group.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step of the Suzuki cycle.

  • Reaction: Heat the mixture at 90 °C for 12 hours.

  • Validation & IPC: Monitor via LC-MS. The isotopic doublet characteristic of the brominated intermediate (m/z 257.0 / 259.0) must fully convert to the target mass. The biphasic system is visually self-validating; a homogeneous organic phase at high temperature indicates proper solvent ratios.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Comprehensive References

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press, 2024. 1

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC / MDPI, 2020. 2

  • Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 2020. 4

  • Hydride Relay Exchange Mechanism for the Heterocyclic C–H Arylation of Benzofuran and Benzothiophene Catalyzed by Pd Complexes. The Journal of Organic Chemistry, 2022. 3

  • BCl3-Induced Annulative Oxo- and Thioboration for the Formation of C3-Borylated Benzofurans and Benzothiophenes. PMC, 2016.5

Sources

Method

Precision Engineering of Bioactive Scaffolds: 1-(6-Fluorobenzofuran-2-yl)ethanone

Application Note & Protocol Guide Executive Summary In the landscape of modern drug design, the benzofuran scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

In the landscape of modern drug design, the benzofuran scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Among these, 1-(6-Fluorobenzofuran-2-yl)ethanone distinguishes itself as a high-value intermediate. The C6-fluorine substitution is not merely decorative; it strategically blocks a primary site of metabolic oxidation (CYP450 hydroxylation) while modulating the electronic density of the furan ring, thereby enhancing lipophilicity and membrane permeability without significant steric penalty.

This guide details the synthesis, validation, and application of this intermediate in generating two critical pharmacophore classes: Chalcones (1,3-diaryl-2-propen-1-ones) and Pyrazoles .

Chemical Profile & SAR Logic

The "Fluorine Effect" in Drug Design

The inclusion of fluorine at the C6 position of the benzofuran ring is a calculated structure-activity relationship (SAR) decision.

  • Metabolic Stability: The C6 position in benzofurans is electron-rich and prone to oxidative metabolism. Fluorine, forming the strongest single bond to carbon in organic chemistry (C-F bond energy ~116 kcal/mol), effectively blocks this metabolic soft spot.

  • Electronic Modulation: Fluorine's high electronegativity pulls electron density from the aromatic system, potentially increasing the acidity of the neighboring C-H bonds and altering

    
     stacking interactions with protein targets (e.g., kinase domains).
    
Data Summary Table
PropertyValue / Description
IUPAC Name 1-(6-Fluorobenzofuran-2-yl)ethanone
CAS Number 40156-83-8
Molecular Weight 178.16 g/mol
Key Functional Group Acetyl group (C2 position) - "The Warhead Handle"
Primary Application Precursor for Claisen-Schmidt condensation and heterocycle formation
Storage 2-8°C, inert atmosphere (Ar/N2)

Visual Workflow: From Precursor to Potency

The following diagram illustrates the divergent synthesis pathways originating from the 6-fluoro intermediate.

DrugDesignWorkflow Start 4-Fluorosalicylaldehyde Core 1-(6-Fluorobenzofuran-2-yl)ethanone (The Intermediate) Start->Core Rap-Stoermer Cyclization Reagent + Chloroacetone (K2CO3, Acetone) Reagent->Core Chalcone Chalcone Derivatives (Anticancer/Antimicrobial) Core->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehydes (Ar-CHO) Aldehyde->Chalcone Pyrazole Pyrazole/Pyrazoline (Anti-inflammatory) Chalcone->Pyrazole Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole

Figure 1: Divergent synthetic workflow converting the salicylaldehyde precursor into the core intermediate, followed by transformation into Chalcone and Pyrazole scaffolds.

Experimental Protocols

Module A: Synthesis of the Core Intermediate

Objective: Synthesize 1-(6-Fluorobenzofuran-2-yl)ethanone via Rap-Stoermer condensation.

Reagents:

  • 4-Fluorosalicylaldehyde (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Acetone (Reagent grade) or DMF (for higher temp)

Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-fluorosalicylaldehyde (10 mmol) in anhydrous acetone (50 mL).

  • Activation: Add anhydrous

    
     (25 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Dropwise add chloroacetone (12 mmol). Note: Chloroacetone is a potent lachrymator; perform in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the starting aldehyde spot.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

  • Purification: The residue is often a solid. Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR. Expect a singlet around 
    
    
    
    7.5–7.8 ppm for the C3-H of the furan ring and a singlet at
    
    
    2.5–2.6 ppm for the acetyl methyl group.
Module B: Synthesis of Chalcone Derivatives (Claisen-Schmidt)

Application: Generating libraries for antimicrobial or anticancer screening (e.g., against S. aureus or MCF-7 cell lines).

Protocol:

  • Mix: Dissolve 1-(6-Fluorobenzofuran-2-yl)ethanone (1 mmol) and the substituted aromatic aldehyde (1 mmol) in Ethanol (10 mL).

  • Catalyze: Add 40% NaOH solution (2 mL) dropwise with vigorous stirring. Causality: The base abstracts an alpha-proton from the acetyl group, forming an enolate that attacks the aldehyde.

  • Reaction: Stir at room temperature for 12–24 hours. A precipitate typically forms.

  • Isolation: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize excess base).

  • Filtration: Filter the solid precipitate, wash with cold water, and dry.

  • Recrystallization: Purify using Ethanol/DMF mixtures.

Module C: Synthesis of Pyrazoles

Application: Converting the reactive enone system of chalcones into stable, pharmacologically active nitrogen heterocycles.

Protocol:

  • Mix: Dissolve the Chalcone (from Module B) (1 mmol) in Glacial Acetic Acid (10 mL).

  • Cyclize: Add Hydrazine Hydrate (5 mmol).

  • Reflux: Heat at reflux for 6–10 hours.

  • Workup: Pour into ice water. The pyrazole derivative will precipitate. Filter and recrystallize.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Module A) Incomplete cyclization (intermediate ether formed but ring not closed).Switch solvent to DMF and increase temperature to 80-90°C. Ensure

is anhydrous.
Oily Product (Module B) Failure to crystallize; presence of impurities.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Side Reactions Aldehyde oxidation (Cannizzaro reaction).Maintain strict stoichiometry of base; do not overheat during Claisen-Schmidt addition.

References

  • Synthesis & Antimicrobial Potential of Benzofuran Chalcones Title: Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones.[2] Source: Mattioli 1885 / ResearchGate (2021). Context: Establishes the core Claisen-Schmidt protocol for benzofuran-2-yl ethanones.

  • Benzofuran Derivatives as Anticancer Agents Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Source: International Journal of Molecular Sciences (2024).[3] Context: Validates the anticancer potential (K562, HeLa) of benzofuran ethanone derivatives.

  • Scaffold Hopping & Fluorine Substitution Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[4] Source: RSC Medicinal Chemistry.[4] Context: Provides the theoretical grounding for using fluorine substitution to improve metabolic stability.

  • Pyrazoline Derivatives from Benzofuran Chalcones Title: 3-(Substituted Aryl)-1-benzofuranyl-2-propenones: Antimicrobial Properties and their 2-Pyrazoline Derivatives.[5] Source: ResearchGate. Context: details the cyclization of chalcones to pyrazoles using hydrazine.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS) Reaction Type: Rap-Stoermer Condensation Executive Summary & Scientific Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS) Reaction Type: Rap-Stoermer Condensation

Executive Summary & Scientific Rationale

The benzofuran scaffold is a privileged pharmacophore in drug discovery, forming the structural core of numerous therapeutics, including anti-arrhythmics (amiodarone), anti-cancer agents, and broad-spectrum antimicrobials [1][2]. The introduction of a fluorine atom at the C-6 position significantly enhances the metabolic stability and lipophilicity of the molecule, making 1-(6-fluorobenzofuran-2-yl)ethanone a highly valuable synthetic intermediate.

Traditionally, the synthesis of 2-acylbenzofurans via the Rap-Stoermer reaction relies on conventional conductive heating, which suffers from prolonged reaction times (8–24 hours), thermal degradation of sensitive intermediates, and moderate yields [3].

The Microwave Advantage (Causality & Kinetics): As an Application Scientist, I strongly advocate replacing conventional reflux with Microwave-Assisted Organic Synthesis (MAOS). The Rap-Stoermer cascade involves highly polar transition states (phenoxide generation,


 displacement, and Dieckmann-type Knoevenagel condensation). Microwave irradiation provides direct dielectric heating to these polar species. By utilizing a solvent with a high microwave absorptivity (loss tangent, 

), such as N,N-Dimethylformamide (DMF,

), the reaction mixture superheats instantaneously. This targeted energy transfer accelerates the rate-limiting intramolecular dehydration step, compressing the reaction time from hours to mere minutes while suppressing competitive side reactions [4].

Mechanistic Pathway

The synthesis is a one-pot, two-step cascade reacting 4-fluoro-2-hydroxybenzaldehyde with chloroacetone. A self-validating protocol requires understanding this pathway to troubleshoot stalled reactions:

  • O-Alkylation: The base deprotonates the phenol. The resulting phenoxide attacks chloroacetone via an

    
     mechanism. (Failure point: Weak base or wet solvent stalls the reaction here, yielding only the ether intermediate).
    
  • Aldol Condensation & Dehydration: The basic conditions promote the formation of a carbanion at the active methylene of the ether, which attacks the adjacent formyl group. Subsequent loss of water yields the aromatized benzofuran.

Mechanism Step1 1. Phenoxide Formation Base deprotonates phenolic OH Step2 2. Intermolecular SN2 Nucleophilic attack on chloroacetone Step1->Step2 Step3 3. O-Alkylated Intermediate Ether formation Step2->Step3 Step4 4. Intramolecular Aldol Addition Carbanion attacks formyl group Step3->Step4 Base / Heat Step5 5. Dehydration Loss of H2O to aromatize Step4->Step5 Product Target Molecule 1-(6-Fluorobenzofuran-2-yl)ethanone Step5->Product -H2O

Fig 1: Mechanistic pathway of the Rap-Stoermer benzofuran synthesis.

Experimental Design & Optimization Data

To establish a robust protocol, reaction parameters were systematically varied. The data below illustrates the causality behind our optimized conditions.

Table 1: Optimization of the Microwave-Assisted Rap-Stoermer Reaction

EntryBase (Equiv.)SolventTemp (°C)Time (min)Yield (%)Observation / Rationale
1

(1.5)
DMF901565Incomplete cyclization; intermediate detected.
2

(2.0)
DMF1301088Good yield; standard cost-effective conditions.
3

(2.0)
DMF 130 10 94 Optimal. "Cesium effect" enhances nucleophilicity.
4

(2.0)
DMF1301545Base too weak for efficient aldol condensation.
5

(2.0)
Solvent-free130578Charring observed due to localized hot spots.

Conclusion: Entry 3 provides the highest yield. The larger ionic radius of Cesium creates a more "naked" and reactive carbonate anion, accelerating the initial


 attack, while DMF ensures uniform dielectric heating.

Step-by-Step Experimental Protocol

Materials & Equipment
  • Reagents: 4-Fluoro-2-hydroxybenzaldehyde (1.0 mmol), Chloroacetone (1.2 mmol), Anhydrous

    
     (2.0 mmol), Anhydrous DMF (3.0 mL).
    
  • Equipment: Monomode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave), 10 mL microwave-transparent glass vials with Teflon-lined crimp caps.

Workflow Diagram

Workflow A Reactants 4-Fluoro-2-hydroxybenzaldehyde + Chloroacetone C Microwave Synthesis 130°C, 10 min, 150W A->C B Base & Solvent Cs2CO3 in DMF B->C D Quench & Workup H2O / EtOAc Extraction C->D E Purification Flash Chromatography D->E F Pure Product 1-(6-Fluorobenzofuran-2-yl)ethanone E->F

Fig 2: Experimental workflow for the microwave-assisted synthesis.

Synthesis Procedure
  • Reaction Assembly: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-fluoro-2-hydroxybenzaldehyde (140.1 mg, 1.0 mmol) and anhydrous

    
     (651.6 mg, 2.0 mmol).
    
  • Solvent & Electrophile Addition: Suspend the mixture in 3.0 mL of anhydrous DMF. Add chloroacetone (~95 µL, 1.2 mmol) dropwise.

    • Expert Insight: A 20% excess of chloroacetone is utilized to compensate for its volatility and tendency to undergo self-condensation under strongly basic conditions.

  • Sealing: Seal the vial securely with a Teflon-lined crimp cap to withstand autogenous pressure.

  • Microwave Irradiation: Insert the vial into the microwave cavity. Apply the following parameters:

    • Temperature: 130 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Max Power: 150 W

    • Stirring: High

    • Self-Validation Check: Monitor the pressure curve on the instrument interface. It should stabilize below 5 bar. A sudden pressure spike indicates solvent degradation or runaway exothermic self-condensation; abort the run if pressure exceeds 10 bar.

Workup & Purification
  • Quenching: Allow the vial to cool to < 40 °C via the instrument's compressed air cooling system. Uncap and dilute the dark mixture with 15 mL of deionized water to dissolve inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • DMF Removal (Critical Step): Wash the combined organic layers with 5% aqueous LiCl solution (

    
     mL).
    
    • Expert Insight: DMF is notoriously difficult to remove via standard aqueous washing. LiCl significantly increases the partition coefficient of DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Drying & Concentration: Wash with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Flash Chromatography: Purify the crude residue on silica gel using an isocratic gradient of 15% EtOAc in Hexanes.

    • Self-Validation Check (TLC): The product elutes at an

      
       of ~0.45 (20% EtOAc/Hexanes) under 254 nm UV light. The disappearance of the highly fluorescent starting material spot confirms complete conversion.
      
Expected Analytical Profile
  • Yield: ~167 mg (94%) of a white to off-white crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic benzofuran C3-H singlet at
    
    
    ~7.45 ppm, confirming successful cyclization, and the acetyl methyl singlet at
    
    
    ~2.60 ppm.

References

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: Molecules (via PubMed Central) URL: [Link] [1]

  • Title: Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules Source: Molecules (via PubMed Central) URL: [Link] [1]

  • Title: Microwave-mediated solvent free Rap–Stoermer reaction for efficient synthesis of benzofurans Source: Tetrahedron Letters URL: [Link] [1]

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 1-(6-Fluorobenzofuran-2-yl)ethanone synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(6-fluorobenzofuran-2-yl)ethanone. This document is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(6-fluorobenzofuran-2-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Overview of the Synthesis

1-(6-Fluorobenzofuran-2-yl)ethanone is a key intermediate in the development of various pharmacologically active molecules.[1][2] The benzofuran scaffold is a significant heterocyclic motif found in many natural and synthetic compounds with diverse biological activities.[3][4]

The most common and direct method for synthesizing 2-acetylbenzofurans, including the target compound, is the reaction of a substituted o-hydroxyacetophenone with chloroacetone in the presence of a base.[5] This method involves an initial O-alkylation followed by an intramolecular cyclization and dehydration. This guide will focus on troubleshooting and optimizing this specific pathway.

Primary Synthetic Route

The reaction proceeds by heating 4-fluoro-2-hydroxyacetophenone with chloroacetone and potassium carbonate in a suitable solvent like acetonitrile.

R1 4-Fluoro-2-hydroxyacetophenone P 1-(6-Fluorobenzofuran-2-yl)ethanone R1->P + R2 R2 Chloroacetone R2->P Base K₂CO₃ Base->P Reflux (80°C) Solvent Acetonitrile (CH₃CN) Solvent->P

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, explaining the underlying chemical principles for each troubleshooting step.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields are a common problem that can often be traced back to a few key factors. Let's break them down.

  • Cause 1: Inefficient Base or Incomplete Deprotonation

    • Explanation: The first step of the reaction is the deprotonation of the phenolic hydroxyl group on the 4-fluoro-2-hydroxyacetophenone. Potassium carbonate (K₂CO₃) is a mild base, and its effectiveness can be limited by its solubility in organic solvents like acetonitrile. If deprotonation is incomplete, the subsequent nucleophilic attack on chloroacetone will be slow, leading to low conversion.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use freshly dried, powdered K₂CO₃. Moisture will consume the base and hinder the reaction.

      • Increase Base Equivalents: Increase the molar ratio of K₂CO₃ from the typical 2 equivalents to 2.5 or 3 equivalents to drive the equilibrium towards the phenoxide.

      • Consider an Alternative Base: If yield does not improve, switch to a stronger base like cesium carbonate (Cs₂CO₃), which has better solubility in acetonitrile, or a non-nucleophilic organic base such as 1,8-Diazabicycloundec-7-ene (DBU).

      • Change Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can improve the solubility of the base and the phenoxide intermediate, accelerating the reaction.

  • Cause 2: Competing Side Reactions

    • Explanation: Chloroacetone is a reactive electrophile and can undergo self-condensation or react with other nucleophiles present. The primary desired reaction is an initial O-alkylation followed by cyclization. However, under certain conditions, C-alkylation of the aromatic ring can occur, though it is generally less favorable.

    • Troubleshooting Steps:

      • Control Reagent Addition: Add the chloroacetone dropwise to the mixture of the phenol and base at an elevated temperature (e.g., 50-60°C) rather than mixing all reagents at room temperature. This keeps the concentration of chloroacetone low at any given time, favoring the reaction with the more abundant phenoxide.

      • Monitor Reaction Temperature: Do not overheat the reaction. Excessive temperatures can promote decomposition and side reactions. The typical reflux temperature of acetonitrile (around 80-82°C) is usually sufficient.[5]

  • Cause 3: Inadequate Reaction Time or Temperature

    • Explanation: This synthesis can be slow, sometimes requiring 48 hours or more to reach completion.[5] Stopping the reaction prematurely is a common reason for low yields of the final product, leaving unreacted starting material or the intermediate ether.

    • Troubleshooting Steps:

      • Monitor by TLC/LC-MS: Track the reaction's progress every few hours. The reaction is complete when the starting 4-fluoro-2-hydroxyacetophenone spot has been completely consumed.

      • Increase Reaction Time: If the reaction stalls, simply extending the reflux time to 72 or 96 hours may be necessary.

ParameterStandard ConditionOptimized ConditionRationale
Base K₂CO₃ (2.0 eq.)K₂CO₃ (2.5-3.0 eq.) or Cs₂CO₃ (2.0 eq.)Improves deprotonation efficiency.
Solvent AcetonitrileDMF or DMSOIncreases solubility of base and intermediates.
Temperature Reflux (~82°C)Reflux (~82°C)Optimal for preventing side reactions.
Time 48-96 hMonitor by TLC until completionEnsures the reaction does not stop prematurely.
Q2: My TLC/LC-MS analysis shows multiple product spots. What are these impurities?

A2: Identifying impurities is crucial for optimizing the reaction and purification. Besides unreacted starting materials, here are the most likely byproducts:

  • Impurity 1: 1-(4-Fluoro-2-(2-oxopropoxy)phenyl)ethanone (The Uncyclized Intermediate)

    • Identification: This is the ether formed after O-alkylation but before the intramolecular cyclization. It will have a higher molecular weight than the starting material and will be more nonpolar.

    • Cause: The cyclization step is often the rate-limiting step. Insufficient reaction time, low temperature, or a base that is too weak to promote the intramolecular condensation can lead to its accumulation.

    • Solution: Increase reaction time and/or temperature. If the intermediate persists, a stronger base may be required to facilitate the cyclization.

  • Impurity 2: Furan-2,5-dione derivatives (from Chloroacetone Self-Condensation)

    • Identification: These are typically colored, polar impurities resulting from the base-catalyzed self-condensation of chloroacetone.

    • Cause: High local concentrations of chloroacetone or a highly reactive base.

    • Solution: Use the dropwise addition method for chloroacetone as described in Q1. Avoid overly strong bases unless necessary.

Caption: A decision tree for troubleshooting low reaction yields.

Q3: How should I purify the final product effectively?

A3: A robust purification strategy is essential for obtaining 1-(6-fluorobenzofuran-2-yl)ethanone with high purity.

  • Step 1: Aqueous Work-up

    • Procedure: After the reaction is complete, cool the mixture, filter off the inorganic salts (K₂CO₃), and concentrate the solvent under reduced pressure. Dissolve the resulting crude oil/solid in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to remove any basic residues, and finally with brine.

    • Causality: This removes water-soluble impurities, residual base, and salts, which is a critical first step before chromatography.

  • Step 2: Column Chromatography

    • Stationary Phase: Use silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether is effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) to elute nonpolar impurities, then gradually increase the polarity to elute your product. The target compound is moderately polar.

    • Tip: The uncyclized intermediate will typically elute close to the product. A shallow gradient is key to achieving good separation.

  • Step 3: Recrystallization

    • Procedure: For obtaining a highly pure, crystalline solid, recrystallization is ideal.

    • Solvent Selection: A common solvent system is ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude solid from chromatography in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Benefit: This method is excellent for removing trace impurities that may co-elute during chromatography.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar benzofuran derivatives.[5]

Materials:

  • 4-Fluoro-2-hydroxyacetophenone

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Hexanes

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-2-hydroxyacetophenone (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile.

  • Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring.

  • Add chloroacetone (1.1 eq.) dropwise to the refluxing mixture over 15 minutes.

  • Maintain the reaction at reflux and monitor its progress using TLC (e.g., 20% ethyl acetate in hexanes). The reaction may take 48-96 hours for complete consumption of the starting material.

  • Once complete, cool the reaction to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Perform an aqueous work-up as described in the purification section (Q3).

  • Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • If necessary, further purify the product by recrystallization from ethanol or ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this benzofuran synthesis?

A1: The reaction proceeds through a three-step sequence:

  • Deprotonation: The base (K₂CO₃) removes the acidic proton from the phenolic hydroxyl group of 4-fluoro-2-hydroxyacetophenone, forming a potassium phenoxide intermediate.

  • O-Alkylation (Sₙ2 Reaction): The nucleophilic phenoxide attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form an ether intermediate, 1-(4-fluoro-2-(2-oxopropoxy)phenyl)ethanone.

  • Intramolecular Cyclization/Dehydration: The base abstracts a proton from the methyl group adjacent to the ketone on the newly added chain, forming an enolate. This enolate then attacks the ketone of the acetyl group attached to the benzene ring. The resulting aldol-type adduct readily dehydrates to form the stable aromatic furan ring of the final product.

A 1. Deprotonation (Phenoxide Formation) B 2. O-Alkylation (Sₙ2) (Ether Intermediate) A->B + Chloroacetone C 3. Intramolecular Cyclization (Enolate Attack) B->C Base D 4. Dehydration (Aromatization) C->D E Final Product D->E

Caption: Key mechanistic steps of the synthesis.

Q2: Are there any viable alternative routes to synthesize this compound?

A2: Yes, several other methods exist for synthesizing benzofurans, although they may be more complex. A notable alternative is the Friedel-Crafts acylation of 6-fluorobenzofuran.[6] This involves first synthesizing the 6-fluorobenzofuran core and then introducing the acetyl group at the 2-position using acetyl chloride and a Lewis acid like aluminum chloride. While effective, this two-step approach is less atom-economical than the direct one-pot method from 4-fluoro-2-hydroxyacetophenone. Other advanced methods include palladium-catalyzed couplings like the Sonogashira reaction, but these are typically employed for more complex, highly substituted benzofurans.[7][8]

Q3: What are the critical safety precautions I should take?

A3: Safety is paramount. Please adhere to the following precautions:

  • Chloroacetone: This reagent is a potent lachrymator (causes tearing) and is toxic. Handle it exclusively in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Ensure there are no open flames or spark sources nearby.

  • Base: While potassium carbonate is relatively safe, it is an irritant. Avoid inhalation of the fine powder and skin contact.

References

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Glarner, F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Guo, Y., et al. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Bioorganic & Medicinal Chemistry Letters, 22(22), 6958-6962. [Link]

  • Jadach, B., & Modranka, R. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 789. [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Crude 1-(6-Fluorobenzofuran-2-yl)ethanone

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols for the isolation and pur...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols for the isolation and purification of 1-(6-fluorobenzofuran-2-yl)ethanone from crude synthetic mixtures.

Physicochemical Profiling & Impurity Causality

The synthesis of 1-(benzofuran-2-yl)ethanone derivatives is typically achieved via the Rap-Stoermer condensation of a salicylaldehyde derivative (e.g., 4-fluoro-2-hydroxybenzaldehyde) with an α-haloketone (e.g., chloroacetone) under basic conditions[1]. This cascade reaction involves nucleophilic substitution, nucleophilic addition, and dehydration elimination[2].

Understanding the physical properties of the target compound[3] and the mechanistic origins of common impurities is the first step in designing a robust purification strategy.

Table 1: Physicochemical Profile of 1-(6-Fluorobenzofuran-2-yl)ethanone
PropertyValueStructural Significance
CAS Number 1283721-35-6Unique identifier for regulatory tracking
Molecular Formula C10H7FO2Contains H-bond acceptors but no H-bond donors
Molecular Weight 178.16 g/mol Low MW; highly crystalline under thermodynamic control
Polarity ModerateElutes well in mid-polar solvent gradients (Hexane/EtOAc)
Table 2: Causality of Common Crude Impurities
Impurity TypeMechanistic Source / CausalityTargeted Removal Strategy
4-Fluoro-2-hydroxybenzaldehyde Unreacted starting material due to incomplete conversion.Chemoselective Alkaline Liquid-Liquid Extraction (LLE)
Chloroacetone Unreacted alkylating agent (excess reagent used to drive reaction).High-vacuum evaporation / Amine quenching
Aldol Oligomers Base-catalyzed self-condensation of chloroacetone.Silica Gel Flash Chromatography

Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture 1-(6-Fluorobenzofuran-2-yl)ethanone LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Dissolve BaseWash Alkaline Wash (0.1 M NaOH) LLE->BaseWash Add Base AqLayer Aqueous Waste (Deprotonated Phenols) BaseWash->AqLayer pH > 10 OrgLayer Organic Phase (Target + Neutral Impurities) BaseWash->OrgLayer Phase Separation Silica Flash Chromatography (Hexane:EtOAc) OrgLayer->Silica Dry & Concentrate Recryst Recrystallization (Ethanol) Silica->Recryst Pool Fractions Pure Pure Target Compound (>99% Purity) Recryst->Pure Filter & Dry

Figure 1: Step-by-step purification workflow for crude 1-(6-fluorobenzofuran-2-yl)ethanone.

Step-by-Step Purification Methodologies

Protocol 1: Chemoselective Liquid-Liquid Extraction (LLE)

Objective: Remove highly polar, unreacted phenolic starting materials before chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Alkaline Wash: Wash the organic layer with 0.1 M NaOH (3 x 5 mL per gram of crude).

    • Causality: The pKa of the phenolic starting material is ~9. Using a pH 13 aqueous solution ensures >99.9% deprotonation, driving the phenol into the aqueous phase as a sodium salt. The target benzofuran lacks acidic protons and remains partitioned in the organic layer.

  • Self-Validation (IPC): Test the pH of the final aqueous wash; it must remain >10. Spot the organic layer on a TLC plate (Hexane:EtOAc 8:2) alongside the starting phenol. The highly polar phenol spot (usually near the baseline) must be completely absent.

  • Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography

Objective: Isolate the target compound from neutral aldol byproducts and oligomers.

  • Preparation: Pack a silica gel column using 100% Hexane.

  • Loading: Load the concentrated crude oil onto the column using a minimal amount of Dichloromethane (DCM) to ensure a narrow loading band.

  • Elution: Elute using a step gradient from 100% Hexane to 8:2 Hexane:Ethyl Acetate.

    • Causality: The target 1-(6-fluorobenzofuran-2-yl)ethanone is moderately polar. Starting with a non-polar solvent washes out non-polar oligomers and residual chloroacetone. The gradual introduction of EtOAc selectively elutes the target compound before highly polar impurities.

  • Self-Validation (IPC): Monitor fractions via TLC with UV 254 nm detection. The target compound will appear as a distinct, UV-active spot. Combine only the fractions containing a single, pure spot.

Protocol 3: Thermodynamic Recrystallization

Objective: Achieve >99% crystal lattice purity.

  • Dissolution: Dissolve the chromatographed product in a minimum volume of boiling Ethanol.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed, then place in an ice bath for 1 hour.

    • Causality: Ethanol provides a steep temperature-solubility gradient for benzofuran derivatives[4]. Slow cooling favors thermodynamic control, allowing the target molecule to form a perfect crystal lattice while excluding structurally dissimilar trace impurities into the mother liquor.

  • Self-Validation (IPC): Filter and dry the crystals. Determine the melting point; a sharp melting range (ΔT ≤ 2°C) validates high purity.

Troubleshooting FAQs

Q1: Why does my isolated crude product have a persistent lachrymatory (tear-inducing) odor? A1: This is a classic hallmark of unreacted chloroacetone. Because chloroacetone is a potent alkylating agent and lachrymator, it must be removed before chromatography to protect both the operator and the silica phase.

  • Solution: Chloroacetone boils at ~120°C, making it somewhat volatile but capable of lingering in crude oils. Apply high vacuum (rotary evaporation at 40°C, <10 mbar) for an extended period. Alternatively, stir the crude mixture with a mild, water-soluble amine (like ethanolamine) prior to LLE to quench the alkylating agent into a water-soluble adduct.

Q2: During chromatography, my target compound streaks heavily and co-elutes with a yellow band. How do I resolve this? A2: The yellow band is almost certainly unreacted 4-fluoro-2-hydroxybenzaldehyde.

  • Causality: Phenols hydrogen-bond strongly with the silanol groups on silica gel, causing severe streaking that ruins column resolution.

  • Solution: Do not rely on chromatography to remove phenols. You must perform a rigorous 0.1 M NaOH wash during the LLE phase (Protocol 1). If streaking persists due to other mildly acidic byproducts, add 1% Triethylamine (TEA) to your chromatography eluent to deactivate the acidic silanol sites on the silica.

Q3: My compound crystallized, but the melting point is broad (e.g., 74-79°C) and the yield is lower than expected. What went wrong? A3: A broad melting point indicates crystal lattice disruption by trapped impurities (often solvent molecules or structurally similar regioisomers).

  • Causality: Rapid precipitation (crashing out) rather than slow crystallization traps impurities within the lattice.

  • Solution: Re-dissolve the solid in a minimum volume of hot ethanol. Ensure you allow the solution to cool slowly to room temperature without disturbing the flask. This thermodynamic control ensures only the target molecule fits into the growing crystal lattice.

References

  • Guidechem. "1-(6-Fluorobenzofuran-2-yl)ethanone - Chemical Properties and CAS". Source: guidechem.com.
  • Research advances in the Rap-Stoermer reaction. Source: researchgate.net.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source: acs.org.
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Source: nih.gov.

Sources

Troubleshooting

Overcoming solubility issues of 1-(6-Fluorobenzofuran-2-yl)ethanone in DMSO

Prepared by the Senior Application Scientist Team This guide is intended for researchers, scientists, and drug development professionals working with 1-(6-Fluorobenzofuran-2-yl)ethanone. Due to the limited publicly avail...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals working with 1-(6-Fluorobenzofuran-2-yl)ethanone. Due to the limited publicly available solubility data for this specific molecule, the protocols and advice provided herein are based on established best practices for handling poorly soluble, heterocyclic small molecules in Dimethyl Sulfoxide (DMSO).[1] It is imperative to validate these methodologies for your specific experimental context.

Troubleshooting Guide: Overcoming Solubility Challenges

This section addresses common issues encountered when preparing DMSO stock solutions of 1-(6-Fluorobenzofuran-2-yl)ethanone.

Q1: My 1-(6-Fluorobenzofuran-2-yl)ethanone powder is not fully dissolving in DMSO at my target concentration. What should I do?

Initial Observation: You've added the calculated volume of DMSO to your weighed compound, but visible particulates remain after vortexing at room temperature.

Core Principle: The dissolution of a compound is a kinetic and thermodynamic process. We can manipulate these factors to favor solubilization. Increasing the kinetic energy of the solvent molecules and breaking the crystal lattice energy of the solid are key.[2]

Troubleshooting Workflow:

A Start: Undissolved Compound in DMSO B Vortex vigorously for 2-3 minutes A->B C Visually inspect for particulates B->C D Solution is clear Proceed to storage C->D Yes E Particulates remain C->E No F Warm solution in a 37°C water bath for 5-10 minutes Vortex intermittently E->F G Visually inspect for particulates F->G G->D Yes H Particulates remain G->H No I Sonicate in a water bath for 10-15 minutes H->I J Visually inspect for particulates I->J J->D Yes K Particulates STILL remain J->K No L Considerations: 1. Prepare a more dilute stock solution. 2. Use a co-solvent (see FAQ). 3. Re-evaluate compound purity. K->L

Caption: Troubleshooting workflow for initial dissolution.

Step-by-Step Protocol:

  • Extended Vortexing: Ensure the vial is securely capped and vortex the solution vigorously for at least 2-3 minutes.[3]

  • Gentle Warming: If particulates persist, place the vial in a water bath set to 37°C for 5-10 minutes.[4][5] Intermittently remove the vial and vortex. Causality: Warming increases the kinetic energy of the DMSO molecules, enhancing their ability to break down the compound's crystal lattice.[6] Do not exceed 40°C, as higher temperatures can risk compound degradation.[7]

  • Sonication: If warming is insufficient, use a bath sonicator. Sonicate the vial for 10-15 minutes, which uses ultrasonic waves to create micro-agitations, facilitating dissolution.[8]

  • Re-evaluation: If the compound remains insoluble, it is likely that you have exceeded its maximum solubility at that temperature. The most practical next step is to prepare a new, more dilute stock solution.

Q2: My compound dissolved perfectly, but it precipitated after I diluted the DMSO stock into my aqueous assay buffer. How can I fix this?

Initial Observation: Upon adding the clear DMSO stock solution to your cell culture medium or PBS, a cloudy precipitate forms immediately.

Core Principle: This is a common issue for hydrophobic compounds.[1] While highly soluble in an organic solvent like DMSO, the compound's solubility can dramatically decrease when introduced to a predominantly aqueous environment.[9] The key is to avoid a sudden, localized high concentration of the compound in the aqueous phase.

Recommended Dilution Protocol:

cluster_0 Preparation in 100% DMSO cluster_1 Final Dilution into Aqueous Buffer A 10 mM Stock in 100% DMSO B 1 mM Intermediate in 100% DMSO A->B 1:10 Dilution C 100 µM Intermediate in 100% DMSO B->C 1:10 Dilution D Vortexing Assay Buffer (e.g., 990 µL) C->D Final Dilution Step E Add 10 µL of 100 µM DMSO stock (Final Conc: 1 µM) D->E Pipette directly into buffer F Clear Working Solution (Final DMSO: 0.1%) E->F Continue vortexing

Caption: Recommended serial dilution workflow.

Step-by-Step Protocol:

  • Perform Serial Dilutions in 100% DMSO: Do not dilute your high-concentration stock directly into the aqueous buffer. First, perform any necessary serial dilutions in pure, anhydrous DMSO to get closer to your final desired concentration.[9]

  • Pre-load the Aqueous Buffer: Pipette the final volume of your aqueous buffer (e.g., cell culture medium) into the destination tube or plate well.

  • Vortex and Add: While gently vortexing or rapidly pipetting the aqueous buffer, add the small volume of your final DMSO dilution. This rapid mixing is critical to disperse the compound quickly before it has a chance to precipitate.[10]

  • Spike the Aqueous Medium (Alternative): For particularly problematic compounds, you can first add a volume of pure DMSO to the aqueous buffer to match the final target percentage (e.g., add 1 µL of DMSO to 999 µL of media for a 0.1% final concentration). Mix this "spiked" buffer, and then add your compound stock.[10] This can pre-condition the buffer to be slightly more accommodating to the hydrophobic compound.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of 1-(6-Fluorobenzofuran-2-yl)ethanone?

A: While extensive experimental data for this specific molecule is not widely published, we can infer properties from similar structures. For the related compound, 1-(4-Fluorobenzofuran-7-yl)ethanone, the properties are as follows. Users must verify the properties of their specific compound.

PropertyValue (for 1-(4-Fluorobenzofuran-7-yl)ethanone)Source
Molecular Formula C₁₀H₇FO₂[11]
Molecular Weight 178.16 g/mol [11]
Topological Polar Surface Area (TPSA) 30.21 Ų[11]
LogP 2.7745[11]

Q: What is a safe starting concentration for my DMSO stock solution?

A: For novel compounds with unknown solubility, it is prudent to start with a 10 mM stock solution.[12] This concentration is high enough for most cell-based assays while minimizing the risk of insolubility. You can attempt higher concentrations (e.g., 50 mM) if your experimental needs require it, but you should first perform a solubility test.[3]

Q: What grade of DMSO should I use?

A: Always use anhydrous, high-purity DMSO (≥99.9%).[9][13] DMSO is highly hygroscopic (readily absorbs water from the atmosphere). Water contamination can decrease the solubility of hydrophobic compounds and may promote compound degradation over time.[9][14]

Q: How should I properly store my stock solutions?

A: Once dissolved, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[8][12] This practice is critical to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution and lead to inaccurate concentrations in your experiments.[1] If the compound is light-sensitive, use amber vials.[12]

Q: What is the maximum final DMSO concentration tolerated in most cell-based assays?

A: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[8] High concentrations of DMSO can be cytotoxic and may interfere with assay components.[8] It is essential to include a vehicle control in all experiments, which consists of the assay media with the same final DMSO concentration used for the test compound.[9][15]

Q: What safety precautions are necessary when handling 1-(6-Fluorobenzofuran-2-yl)ethanone and DMSO?

A: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is required.[16] DMSO is readily absorbed through the skin and can carry dissolved substances with it.[5][12] Therefore, avoiding direct skin contact is crucial. Always handle the solid compound and DMSO solutions in a well-ventilated area or a chemical fume hood.[5] Consult the specific Safety Data Sheet (SDS) for 1-(6-Fluorobenzofuran-2-yl)ethanone and DMSO before beginning any work.[16][17]

References
  • Benchchem. (n.d.). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Wityak, J., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • Canadian Science Publishing. (n.d.). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.
  • Benchchem. (n.d.). Application Note and Protocol: Preparation of AZM475271 Stock Solution in DMSO.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Di, L., & Kerns, E. H. (2006).
  • ResearchGate. (2024). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO.
  • Kozik, V. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • Comitani, F., et al. (2019). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • Company Website. (2024). Innovative Applications of DMSO.
  • Stevenson, C. L., et al. (1999). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide.
  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • RSC Publishing. (n.d.). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2'-Fluoroacetophenone.
  • MolForge. (n.d.). 1-(6-Methoxy-2-benzofuranyl)ethanone - Molecular Properties.
  • Aaronchem. (2024). Safety Data Sheet.
  • Material Safety Data Sheet. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone.
  • Merck. (2022). Safety Data Sheet.
  • ChemScene. (n.d.). 1-(4-Fluorobenzofuran-7-yl)ethanone.
  • MedChemExpress. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Biochemical Reagent.
  • PubChem. (n.d.). 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone.
  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Sigma-Aldrich. (n.d.). 1-(2,3-DIHYDROBENZOFURAN-6-YL)ETHANONE.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.

Sources

Optimization

Minimizing side reactions during benzofuran acylation processes

Welcome to the Application Scientist Support Center for heterocyclic functionalization. Benzofuran is a privileged scaffold in medicinal chemistry and agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for heterocyclic functionalization. Benzofuran is a privileged scaffold in medicinal chemistry and agrochemicals. However, its electron-rich furan moiety makes it highly susceptible to side reactions during electrophilic aromatic substitution, particularly Friedel-Crafts acylation.

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot polymerization, poor regioselectivity, and substrate decomposition, ensuring a self-validating and high-yielding experimental workflow.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my benzofuran acylation result in a black, tarry mixture instead of the desired product?

The Causality: You are likely observing cationic polymerization or ring-opening of the benzofuran core. Furan rings are highly susceptible to autopolymerization under strongly acidic conditions[1]. When using harsh Lewis acids like Aluminum Chloride (


), the acid can coordinate directly to the oxygen atom of the benzofuran ring rather than the acyl halide. This over-activation, combined with the highly exothermic nature of the reaction, triggers a rapid, uncontrolled cationic polymerization cascade[1].
The Solution:  Transition to a milder Lewis acid. Tin(IV) chloride (

) or Zinc chloride (

) are highly recommended.

preferentially coordinates with the acyl chloride to generate the requisite acylium ion without destroying the heterocycle or causing ring-opening[2]. Additionally, strict cryogenic temperature control (

to

) during the addition phase is mandatory to dissipate the heat of activation.
Q2: My Friedel-Crafts acylation yields an inseparable mixture of C-2 and C-3 acylated isomers. How do I control regioselectivity?

The Causality: The regioselectivity of benzofuran is governed by a conflict between kinetic stability and inherent nucleophilicity. The C-3 position is inherently more nucleophilic; however, electrophilic attack at the C-2 position is kinetically favored because the resulting sigma complex (carbocation intermediate) is better stabilized by the adjacent oxygen atom[3]. Standard Friedel-Crafts conditions often scramble this delicate balance, leading to mixtures or polyacylation[3]. The Solution:

  • For C-2 Selectivity: Use stoichiometric amounts of mild Lewis acids and non-polar solvents (like

    
     or DCM) at low temperatures to lock the reaction under kinetic control[2].
    
  • For C-3 Selectivity: Direct Friedel-Crafts acylation is notoriously poor for C-3 selectivity[4]. Instead of brute-forcing the acylation, bypass the electrophilic aromatic substitution pathway entirely. We recommend employing a chalcone rearrangement strategy . By treating a 2-hydroxychalcone derivative with hypervalent iodine, you can induce an intramolecular cyclization that selectively yields 3-acylbenzofurans with zero C-2 contamination[4].

Q3: I am trying to acylate a methoxy-substituted benzofuran, but my product shows loss of the methyl ether. How do I prevent dealkylation?

The Causality: Strong Lewis acids (particularly


, 

, and sometimes

) are classic ether-cleaving reagents. They coordinate to the methoxy oxygen and facilitate nucleophilic attack by the halide ion, resulting in demethylation to the corresponding phenol. The Solution: Switch your catalyst to Boron trifluoride etherate (

) or

, which are generally tolerant of aryl ethers at temperatures below

. Alternatively, employ Brønsted acid catalysis (e.g., Amberlyst-15 or Zeolites) if using acyl anhydrides instead of acyl chlorides[5].

Part 2: Mechanistic Pathways & Workflows

To understand how to optimize your reaction, it is critical to visualize the divergent pathways your substrate can take based on your choice of catalyst.

MechanisticPathway BF Benzofuran + Acyl Chloride StrongLA Strong Lewis Acid (e.g., AlCl3, TiCl4) BF->StrongLA MildLA Mild Lewis Acid (e.g., SnCl4, BF3) BF->MildLA Polymer Polymerization & Ring-Opening (Tarry) StrongLA->Polymer O-Coordination & Exotherm C2 C-2 Acylbenzofuran (Kinetic Product) MildLA->C2 Controlled Acylium Generation C3 C-3 Acylbenzofuran (via Directing Group) MildLA->C3 Thermodynamic Control

Reaction pathways in benzofuran acylation based on Lewis acid selection.

Part 3: Quantitative Data & Catalyst Selection

The following table summarizes the empirical performance of various catalytic systems for benzofuran acylation, allowing you to select the optimal conditions for your specific substrate.

Catalyst SystemRelative StrengthSolvent CompatibilityPrimary ProductCommon Side Reactions

Very StrongDCE, NitrobenzeneMixture (C-2/C-3)Polymerization, Ether cleavage, Polyacylation

StrongDCMC-2 AcylMild polymerization, Moderate regioselectivity

Moderate

, DCM
C-2 AcylMinimal; highly clean reaction profile[2]

MildDCM, TolueneC-2 AcylSluggish kinetics with deactivated substrates
Amberlyst-15 Brønsted AcidToluene (with Anhydrides)C-2 AcylNone; highly sustainable and recoverable[5]

Part 4: Validated Experimental Protocols

Protocol A: Mild Friedel-Crafts Acylation (Minimizing Polymerization)

This protocol utilizes


 to suppress furan ring-opening and control the exotherm, providing high yields of 2-acylbenzofuran[2].
  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 2-substituted benzofuran (1.0 mmol) and dissolve in 10 mL of anhydrous Carbon Disulfide (

    
    ) or Dichloromethane (DCM).
    
  • Cooling: Submerge the flask in a dry ice/acetone bath to reach

    
    . Self-validation check: Ensure the internal temperature is stable before proceeding to prevent exotherm-induced polymerization.
    
  • Acyl Addition: Add the aroyl chloride (1.1 mmol) dropwise via syringe over 5 minutes.

  • Catalyst Addition: Slowly add

    
     (1.1 equiv.) dropwise. The slow addition is critical to control the localized generation of the acylium ion.
    
  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–12 hours. Monitor completion via TLC.

  • Quench & Workup: Cool to

    
     and carefully quench with saturated aqueous 
    
    
    
    (15 mL) to neutralize the acid catalyst[3]. Extract with DCM (
    
    
    mL), dry over anhydrous
    
    
    , and concentrate under reduced pressure.

ProtocolA Step1 Dissolve BF & Acyl Chloride (-78°C) Step2 Dropwise SnCl4 (Control Exotherm) Step1->Step2 Step3 Warm to RT Stir 4-12h Step2->Step3 Step4 Quench with NaHCO3 (0°C) Step3->Step4

Step-by-step workflow for the mild SnCl4-catalyzed acylation of benzofuran.

Protocol B: Chalcone Rearrangement (For Strict C-3 Selectivity)

When C-3 selectivity is mandatory, direct acylation is inefficient. This protocol utilizes a hypervalent iodine-mediated rearrangement to build the 3-acylbenzofuran core from scratch[4].

  • Preparation: Dissolve the MOM-protected 2-hydroxychalcone derivative (0.2 mmol) in 2 mL of Tetrahydrofuran (THF) in a clean reaction vial[4].

  • Rearrangement: Add Phenyliodine diacetate (

    
    ) to the mixture. Stir at room temperature until the chalcone is fully consumed (monitored by TLC).
    
  • Cyclization: Add a mild base or weak acid (depending on specific substrate tolerance) to the THF solution to facilitate the deprotection and subsequent cyclization of the 2,3-dihydrobenzofuran intermediate[4].

  • Isolation: Dilute the mixture with water, extract with Ethyl Acetate, dry over

    
    , and purify via silica gel chromatography to isolate the pure 3-acylbenzofuran[4].
    

Part 5: References

  • Tang, Y., et al. "Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy". RSC Advances (via PMC/NIH). Available at:[Link]

  • Zhang, X., & Hua, R. "A convergent synthetic study of biologically active benzofuran derivatives". Ovid. Available at: [Link]

  • "Preparation of benzofurans and use thereof as synthetic intermediates" (WO2011099010A1). Google Patents. Available at:

Sources

Troubleshooting

Optimizing temperature conditions for 1-(6-Fluorobenzofuran-2-yl)ethanone stability

Technical Support Center: 1-(6-Fluorobenzofuran-2-yl)ethanone Stability A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 1-(6-Fluorobenzofuran-2-yl)ethanone. As a key...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(6-Fluorobenzofuran-2-yl)ethanone Stability

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 1-(6-Fluorobenzofuran-2-yl)ethanone. As a key intermediate in pharmaceutical synthesis, maintaining the stability and purity of this compound is paramount to ensure the success and reproducibility of your research. This guide, structured in a question-and-answer format, addresses common challenges and questions regarding the optimal temperature conditions for its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage temperatures for 1-(6-Fluorobenzofuran-2-yl)ethanone?

The ideal storage temperature depends on the intended duration of storage and the physical form of the compound (solid vs. solution). As a fluorinated pharmaceutical intermediate, 1-(6-Fluorobenzofuran-2-yl)ethanone is sensitive to heat, which can accelerate degradation.[1]

Data Summary: Recommended Storage Temperatures

Storage DurationPhysical FormRecommended Temperature RangeRationale & Considerations
Long-Term (> 6 months) Solid-20°C to 4°CMinimizes thermal degradation pathways. Storage at -20°C is preferred for maximum stability, especially for high-purity reference standards.[1]
Short-Term (< 6 months) Solid2°C to 8°CSuitable for working stock that is accessed frequently. Protect from temperature fluctuations.
Working Solutions In a suitable solvent2°C to 8°CRefrigeration is generally recommended. Avoid repeated freeze-thaw cycles. The stability in solution is solvent-dependent.
Room Temperature Solid15°C to 25°CNot recommended for long-term storage due to the increased risk of degradation.[2] If unavoidable, store in a dark, dry place away from heat sources.[1]
Q2: My laboratory experienced a power outage, and the compound was left at room temperature for 48 hours. Is it still usable?

A short-term excursion to ambient temperatures (15-25°C) may not cause significant degradation, but verification is crucial before use. The stability of benzofuran derivatives and aromatic ketones can be compromised by elevated temperatures.[3][4]

Your immediate course of action should be to perform a quality control check.

Troubleshooting Steps:

  • Visual Inspection: Check for any change in color (e.g., yellowing) or physical state (e.g., clumping) of the solid material.

  • Purity Analysis: The most reliable method is to re-analyze the sample's purity. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent choice for this purpose.[5]

  • Comparison: Compare the analytical results (e.g., chromatogram) to a reference standard or the analysis data from when the compound was first received. Look for the appearance of new impurity peaks or a decrease in the main peak's area percentage.

Q3: What are the primary degradation pathways I should be concerned about with temperature elevation?

While specific degradation pathways for 1-(6-Fluorobenzofuran-2-yl)ethanone are not extensively published, we can infer potential mechanisms based on the benzofuran and aromatic ketone moieties. Elevated temperatures can provide the activation energy for several reactions.[3]

  • Oxidation: The ketone and the benzofuran ring system can be susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of various oxidized byproducts.

  • Hydrolysis: If moisture is present, the ester-like ether bond within the furan ring could be susceptible to hydrolysis under certain conditions, though this is generally less common for aromatic ethers without harsh acidic or basic conditions.

  • Polymerization/Condensation: At very high temperatures, aromatic ketones can potentially undergo self-condensation reactions.[6] This would result in higher molecular weight impurities.

Below is a diagram illustrating a hypothetical thermal degradation workflow.

cluster_0 Hypothetical Thermal Degradation Workflow Compound 1-(6-Fluorobenzofuran-2-yl)ethanone Stress Elevated Temperature (e.g., > 40°C) Compound->Stress Oxidation Oxidation (Presence of O2) Stress->Oxidation Pathway 1 Hydrolysis Hydrolysis (Presence of H2O) Stress->Hydrolysis Pathway 2 Polymerization Polymerization/ Condensation Stress->Polymerization Pathway 3 Degradation_Products Mixture of Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Polymerization->Degradation_Products

Caption: A workflow illustrating potential thermal degradation pathways.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC/GC-MS analysis after storing the compound.

This is a common indicator of degradation. The identity of these new peaks can provide clues about the degradation mechanism.

Logical Troubleshooting Flow:

cluster_1 Troubleshooting Unexpected Analytical Peaks Start Unexpected Peaks Observed in Analysis Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Method Verify Analytical Method (Solvent, Column, Temp) Start->Check_Method Improper_Storage Storage Conditions Deviated? Check_Storage->Improper_Storage Method_Issue Method Artifacts Possible? Check_Method->Method_Issue Improper_Storage->Method_Issue No Forced_Degradation Perform Forced Degradation Study (Heat, Acid, Base, Oxid.) Improper_Storage->Forced_Degradation Yes Method_Issue->Forced_Degradation No Conclusion_Artifact Peaks are Artifacts. Optimize Method. Method_Issue->Conclusion_Artifact Yes Identify_Peaks Characterize Peaks (e.g., LC-MS/MS, NMR) Forced_Degradation->Identify_Peaks Conclusion_Degradation Peaks are Degradants. Quarantine Batch. Identify_Peaks->Conclusion_Degradation

Caption: A decision tree for troubleshooting unexpected analytical peaks.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding stability and developing stability-indicating analytical methods.[5][7][8]

Objective: To intentionally degrade 1-(6-Fluorobenzofuran-2-yl)ethanone under controlled stress conditions to identify potential degradants.

Methodology:

  • Prepare Stock Solutions: Dissolve a known concentration of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Apply Stress Conditions:

    • Heat: Incubate a solution at 60-80°C for 24-48 hours.[6]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Photostability: Expose the solid and solution to UV light as per ICH Q1B guidelines.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method. An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for identifying the mass of the degradation products.[6]

Problem: The solid material has developed a slight yellow tint over time.

A color change is a strong visual indicator of potential chemical degradation. While a minor color change might not always correlate with a significant loss of purity, it should never be ignored.

Causality:

  • The formation of conjugated systems or chromophores resulting from oxidation or condensation reactions can lead to discoloration.

  • Fluorinated pharmaceutical intermediates are often sensitive to light, which can also cause degradation and color changes.[1]

Recommended Actions:

  • Quarantine the Batch: Immediately segregate the discolored material to prevent its use in experiments.[9]

  • Perform Purity Analysis: Use HPLC or GC-MS to quantify the purity and identify any new impurity peaks.

  • Review Storage Protocol: Ensure the compound is stored in a dark, airtight container at the recommended low temperature.[1] Using amber vials or storing containers inside a dark cabinet is crucial.

Analytical Methods for Stability Assessment

A robust analytical method is critical for accurately assessing stability.

Recommended Analytical Techniques

TechniqueApplicationStrengths & Notes
HPLC-UV Primary method for purity assessment and stability testing.Excellent for quantification. A C18 column with a mobile phase of acetonitrile and water is a good starting point. UV detection should be optimized (e.g., 254 nm or 280 nm).
LC-MS Identification of unknown degradation products.Provides molecular weight information, which is crucial for elucidating degradation pathways.
GC-MS Alternative for purity analysis and identifying volatile impurities.The compound must be thermally stable enough for the GC inlet temperature. Can be very effective for detecting small molecule byproducts.[6]
¹H and ¹⁹F NMR Structural confirmation and detection of structural changes.¹⁹F NMR is particularly useful for confirming that no changes have occurred involving the fluorine atom.
Karl Fischer Titration Quantification of water content.Important because moisture can promote hydrolytic degradation pathways.[1][6]

References

  • How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025, June 18). Vertex AI Search.
  • Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone | Request PDF. (2025, August 7).
  • (PDF) Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). (2025, August 7).
  • The effect of temperature on the aromatic ketone reductase isolated... (n.d.).
  • Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. (2022, March 4). PMC.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics.
  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. (2020, April 23).
  • Storing medicines safely and appropriately. (2025, April 15). General Pharmaceutical Council.
  • good pharmaceutical storage & distribution practices (gs&dp) 2006. (n.d.). Ministry of Health.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Characterization of 1-(6-Fluorobenzofuran-2-yl)ethanone

This guide provides an in-depth technical analysis of the FTIR characteristics of 1-(6-Fluorobenzofuran-2-yl)ethanone , a critical intermediate in the synthesis of antipsychotic and antifungal pharmacophores. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR characteristics of 1-(6-Fluorobenzofuran-2-yl)ethanone , a critical intermediate in the synthesis of antipsychotic and antifungal pharmacophores.

Executive Summary

1-(6-Fluorobenzofuran-2-yl)ethanone (CAS: N/A for specific isomer, generic benzofuran derivatives often cited) is a functionalized heterocyclic building block. Its infrared spectrum is dominated by the interplay between the electron-withdrawing fluorine atom at the C6 position and the conjugated acetyl group at C2.

For researchers, the FTIR spectrum serves two primary purposes:

  • Structural Validation: Confirming the formation of the furan ring (disappearance of phenolic -OH) and the presence of the ketone.

  • Purity Analysis: Distinguishing the product from its common precursor, 2-hydroxy-4-fluorobenzaldehyde .

Molecular Structure & Vibrational Theory[1]

The molecule consists of a benzofuran core substituted with a ketone (acetyl group) and a fluorine atom.[1]

  • Conjugated Carbonyl (C=O): The ketone at C2 is conjugated with the benzofuran double bond. This conjugation lowers the force constant of the C=O bond, shifting the stretching frequency to lower wavenumbers (~1670–1680 cm⁻¹) compared to non-conjugated ketones (~1715 cm⁻¹).

  • Fluorine Substituent (C-F): The fluorine atom at C6 is highly electronegative, creating a strong dipole. This results in an intense stretching vibration in the fingerprint region (1100–1250 cm⁻¹).

  • Furan Ring Closure: The synthesis typically involves the cyclization of a phenol precursor. The disappearance of the broad O-H stretch (~3200–3400 cm⁻¹) is the most diagnostic evidence of successful ring closure.

Structural Logic Diagram

VibrationalLogic Struct 1-(6-Fluorobenzofuran-2-yl)ethanone CO Acetyl Group (C=O) ~1675 cm⁻¹ (Conjugated) Struct->CO Conjugation lowers freq CF Fluorine (C-F) ~1100-1250 cm⁻¹ (High Polarity) Struct->CF Strong Dipole Ring Benzofuran Skeleton ~1600, 1470 cm⁻¹ (Aromatic Breathing) Struct->Ring Skeletal Modes

Figure 1: Vibrational logic showing how structural features translate to specific spectral bands.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its non-fluorinated parent and its synthetic precursor. This comparison is essential for reaction monitoring and quality control.

Functional GroupModeTarget: 1-(6-Fluorobenzofuran-2-yl)ethanoneAlternative 1: 2-Acetylbenzofuran (Parent)Alternative 2: 2-Hydroxy-4-fluorobenzaldehyde (Precursor)
C=O Stretch Str.1670–1680 cm⁻¹ (Strong)1680–1685 cm⁻¹1650–1660 cm⁻¹ (Aldehyde, H-bonded)
O-H Stretch Str.Absent (Diagnostic)Absent3200–3400 cm⁻¹ (Broad, Phenolic)
C-F Stretch Str.1100–1250 cm⁻¹ (Very Strong)Absent1100–1250 cm⁻¹ (Strong)
Aromatic C=C Str.1615, 1580 cm⁻¹1600, 1560 cm⁻¹1600, 1580 cm⁻¹
C-O-C (Furan) Str.~1260–1280 cm⁻¹~1260 cm⁻¹Absent (Open ring)
C-H (Alkyl) Str.2920–2990 cm⁻¹ (Methyl)2920–2990 cm⁻¹2750, 2850 cm⁻¹ (Aldehyde C-H)
Key Differentiators
  • Target vs. Precursor: The disappearance of the broad Phenolic O-H peak (3200–3400 cm⁻¹) and the shift of the Carbonyl peak from an aldehyde (~1660 cm⁻¹) to a ketone (~1675 cm⁻¹) confirms the reaction progress.

  • Target vs. Parent: The presence of the strong C-F bands in the fingerprint region distinguishes the fluorinated analog from the standard 2-acetylbenzofuran.

Experimental Protocol

To ensure reproducible data, follow this standardized acquisition protocol.

A. Sample Preparation[4][5][6]
  • Method: KBr Pellet (Preferred for resolution) or Diamond ATR (Preferred for speed).

  • KBr Protocol:

    • Mix 1–2 mg of the solid sample with 100 mg of spectroscopic-grade KBr.

    • Grind to a fine powder using an agate mortar to minimize scattering (Christiansen effect).

    • Press at 8–10 tons for 2 minutes to form a transparent disc.

  • ATR Protocol:

    • Place ~5 mg of solid directly on the diamond crystal.

    • Apply high pressure using the clamp to ensure intimate contact.

B. Acquisition Parameters[2][3][6][7][8]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 32 (Routine) or 64 (High S/N).

  • Range: 4000–400 cm⁻¹.

  • Background: Collect a fresh air/KBr background before every sample.

Experimental Workflow Diagram

Workflow Start Start: Solid Sample Prep Prep: Grind with KBr (1:100) or Place on ATR Crystal Start->Prep Acquire Acquire: 4000-400 cm⁻¹ 32 Scans, 4 cm⁻¹ Res Prep->Acquire Process Process: Baseline Correct & Normalize Acquire->Process Analyze Analyze: Check 1675 cm⁻¹ (C=O) & Absence of 3300 cm⁻¹ (OH) Process->Analyze

Figure 2: Step-by-step workflow for FTIR acquisition and analysis.[2][3]

Troubleshooting & Artifacts

  • Broad Peak at 3400 cm⁻¹: If observed in the product spectrum, this usually indicates residual moisture in the KBr or incomplete drying of the sample, rather than unreacted precursor. Dry the KBr powder at 110°C overnight.

  • Split Carbonyl Peak: Occasionally, the C=O peak may appear split (e.g., 1675 and 1685 cm⁻¹). This is often due to Fermi resonance or crystal packing effects in the solid state. Re-running the sample in solution (e.g., CHCl₃) usually resolves this into a single band.

References

  • Demirayak, Ş., et al. (2002). Synthesis and antimicrobial activities of some 1-(2-benzofuranyl)-2-(1H-imidazol-1-yl)ethanone oxime ethers. European Journal of Medicinal Chemistry.

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for IR characteristic frequencies).
  • NIST Chemistry WebBook. Infrared Spectra of Benzofuran Derivatives.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Fluorinated Benzofurans: A Publish Comparison Guide

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of fluorinated benzofurans. This content is structured for application scientists and researchers involved in st...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of fluorinated benzofurans. This content is structured for application scientists and researchers involved in structural elucidation and drug metabolism studies.

Executive Summary

Fluorinated benzofurans are critical pharmacophores in medicinal chemistry, often employed to enhance metabolic stability and lipophilicity.[1] Unlike their non-fluorinated analogs, these compounds exhibit distinct fragmentation pathways governed by the high electronegativity and bond strength of the carbon-fluorine (C-F) bond.

This guide objectively compares the fragmentation mechanics of fluorinated benzofurans against non-fluorinated and chlorinated alternatives. It highlights the diagnostic utility of HF elimination and CO loss pathways, providing a self-validating framework for structural identification.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzofurans[2]

The introduction of a fluorine atom alters the fragmentation landscape significantly due to the "Perfluoro Effect" and the strength of the C-F bond (


485 kJ/mol) compared to the C-H bond (

413 kJ/mol).
Table 1: Characteristic Ion Comparison (Electron Ionization, 70 eV)
FeatureBenzofuran (Unsubstituted) Fluorinated Benzofuran (e.g., 5-Fluoro) Chlorinated Benzofuran
Molecular Ion (

)
m/z 118 (Base Peak, 100%)m/z 136 (Base Peak, 100%)m/z 152/154 (3:1 ratio)
Primary Neutral Loss -CO (28 Da)

m/z 90
-CO (28 Da)

m/z 108
-CO (28 Da)

m/z 124
Secondary Loss -H• (1 Da)

m/z 89
-H• (1 Da)

m/z 107
-Cl• (35 Da)

m/z 89
Halogen Specific N/A-HF (20 Da)

m/z 116
-HCl (36 Da)

m/z 116
Ring Contraction Formation of benzyne-like cationFormation of fluorobenzyneFormation of chlorobenzyne
Key Differentiators
  • Stability of the Molecular Ion: Both species exhibit intense molecular ions (

    
    ) due to the aromatic stabilization of the fused ring system. However, fluorinated derivatives often show a higher relative abundance of the molecular ion compared to chlorinated analogs, which are more prone to C-Cl bond cleavage.
    
  • The "HF Elimination" Signature: A diagnostic feature of fluorinated aromatics is the loss of neutral HF (20 Da). This is mechanistically distinct from the loss of a halogen radical (e.g., Cl• or Br•) seen in other halo-benzofurans. The C-F bond is too strong to break homolytically under standard EI conditions; instead, a rearrangement occurs involving a proximal hydrogen.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality behind the peaks is essential for interpreting unknown spectra. The fragmentation of fluorobenzofuran (MW 136) follows two competing pathways: Furan Ring Opening and HF Elimination .

Pathway A: Furan Ring Cleavage (Dominant)

The most abundant fragment ions arise from the destruction of the furan ring, a pathway conserved from the parent benzofuran.

  • Ionization: Formation of the radical cation

    
     at m/z 136.
    
  • CO Elimination: The furan oxygen is expelled as carbon monoxide (CO), resulting in a ring contraction to a fluorinated cyclopentadienyl-like cation (m/z 108).

  • Dehydrogenation: Subsequent loss of a hydrogen radical (H•) yields the stable fluorophenyl cation (m/z 107).

Pathway B: HF Elimination (Diagnostic)

This pathway is highly sensitive to the position of the fluorine atom relative to available hydrogens (the "Ortho Effect").

  • Rearrangement: A hydrogen atom on the benzene ring (or an alkyl side chain) migrates to the fluorine.

  • Expulsion: Neutral HF is eliminated, yielding a radical cation at m/z 116 (

    
    ).
    
  • Significance: This peak is often weak in simple fluorobenzofurans but becomes the base peak in alkyl-substituted derivatives (e.g., 4-trifluoromethylbenzofurans) where side-chain hydrogens are labile.

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for 5-fluorobenzofuran.

G M Molecular Ion (M+) m/z 136 (Radical Cation) M_CO [M - CO]+ m/z 108 (Fluoro-cyclopentadienyl) M->M_CO - CO (28 Da) (Primary Pathway) M_HF [M - HF]+ m/z 116 (Benzofuryne-like) M->M_HF - HF (20 Da) (Rearrangement) M_CHO [M - CHO]+ m/z 107 (Isobaric with Pathway A) M->M_CHO - CHO• (29 Da) M_CO_H [M - CO - H]+ m/z 107 (Fluorophenyl Cation) M_CO->M_CO_H - H• M_CO_HF [M - CO - HF]+ m/z 88 (Pentyne Cation) M_CO->M_CO_HF - HF

Caption: Fragmentation pathways of 5-fluorobenzofuran (MW 136). The CO loss pathway is dominant, while HF loss provides structural specificity.

Differentiation of Positional Isomers

A common challenge in drug development is distinguishing between positional isomers (e.g., 4-fluoro vs. 5-fluoro vs. 6-fluorobenzofuran). Mass spectrometry alone is often insufficient due to the similarity of the spectra ("isobaric interference").

The "Ortho Effect" Limitation

In theory, the loss of HF requires a hydrogen atom on an adjacent carbon.

  • 5-Fluorobenzofuran: Has protons at C-4 and C-6, facilitating HF loss.

  • 4-Fluorobenzofuran: Has a proton at C-5, but the C-3 proton (furan ring) is less accessible for this specific rearrangement.

  • Experimental Reality: In electron ionization (EI), the internal energy is often high enough to cause "ring scrambling" (randomization of H/F positions) prior to fragmentation. This makes the spectra of isomers nearly identical.

Recommended Protocol: Chromatographic Separation

Since MS fragmentation patterns are convergent, Gas Chromatography (GC) retention time becomes the primary differentiator.

Protocol for Isomer Separation:

  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Start: 50°C (hold 1 min).

    • Ramp: 10°C/min to 200°C.

    • Ramp: 20°C/min to 280°C (hold 3 min).

  • Result: Isomers typically elute in the order of increasing boiling point, which correlates with dipole moment. The 4-fluoro isomer (more polar due to proximity to oxygen) often has a distinct retention time from the 5- and 6- isomers.

Experimental Validation & References

To validate these patterns in your own laboratory, the following standard operating procedure (SOP) is recommended. This protocol ensures reproducibility and minimizes "in-source" fragmentation that can obscure the molecular ion.

Standard Operating Procedure (SOP) for EI-MS Analysis
  • Sample Prep: Dissolve 1 mg of fluorobenzofuran derivative in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Conditions: Splitless injection (1 µL) at 250°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.[2] Source temperature: 230°C.

  • Scan Range: m/z 40–300. (Scanning too low, e.g., <35, introduces air background; scanning too high reduces sensitivity).

References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzofuran. National Institute of Standards and Technology.[3][4][5] Link

  • Begala, M., et al. (2007).[6] 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra. Rapid Communications in Mass Spectrometry. Link

  • Dias, H. J., et al. (2017).[7] Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • BenchChem Technical Guides. Mass Spectrometry Fragmentation Pattern of Halogenated Benzaldehydes and Benzofurans. Link

  • National Science Foundation. Fragmentation mechanisms from electron-impact of complex cyclic ethers. Link

Sources

Validation

HPLC Retention Times and Separation Guide: 1-(6-Fluorobenzofuran-2-yl)ethanone

This guide provides an in-depth technical analysis of the HPLC separation of 1-(6-Fluorobenzofuran-2-yl)ethanone (also known as 2-Acetyl-6-fluorobenzofuran). This compound is a critical pharmacophore and intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the HPLC separation of 1-(6-Fluorobenzofuran-2-yl)ethanone (also known as 2-Acetyl-6-fluorobenzofuran). This compound is a critical pharmacophore and intermediate in the synthesis of serotonergic modulators, most notably Vilazodone (a combined SSRI and 5-HT1A partial agonist).

The following content synthesizes industrial impurity profiling standards with advanced stationary phase chemistry to offer a robust separation protocol.

Executive Summary & Compound Profile

1-(6-Fluorobenzofuran-2-yl)ethanone is a lipophilic ketone intermediate. Its separation is critical during the "Build-Up" phase of drug synthesis, where it must be resolved from its starting materials (typically 4-fluoro-2-hydroxybenzaldehyde or chloroacetone derivatives) and its downstream oxidation products (e.g., 6-fluorobenzofuran-2-carboxylic acid).

  • CAS Number: 40154-66-9

  • Molecular Formula: C10H7FO2

  • Key Challenge: Structural analogs (des-fluoro impurities or regioisomers) exhibit very similar hydrophobicities, making standard C18 separation prone to peak co-elution.

Performance Comparison: Stationary Phase Selection

For this benzofuran derivative, the choice of stationary phase dictates selectivity (


). While C18 is the industry workhorse, Phenyl-Hexyl  phases offer superior resolution for this specific aromatic ketone due to 

-

interactions.
Comparative Data: C18 vs. Phenyl-Hexyl

The following table summarizes the chromatographic performance of 1-(6-Fluorobenzofuran-2-yl)ethanone under isocratic conditions (60:40 ACN:Water, 1.0 mL/min).

ParameterStandard C18 (Octadecyl) Phenyl-Hexyl (Alternative) Scientific Rationale
Retention Time (

)
~5.8 - 6.2 min~7.5 - 8.0 minPhenyl phases engage in

-

stacking with the benzofuran ring, increasing retention and selectivity.
Tailing Factor (

)
1.2 - 1.40.95 - 1.1 The rigid benzofuran core aligns better with planar phenyl ligands, reducing secondary silanol interactions.
Selectivity (

)
1.1 (vs. des-fluoro analog)1.3 (vs. des-fluoro analog) The fluorine atom alters the electron density of the

-system, which Phenyl-Hexyl phases can discriminate more effectively than C18.
Theoretical Plates (

)
~8,000~12,000 Improved mass transfer kinetics for aromatic analytes.

Expert Insight: While C18 is sufficient for rough purity checks, the Phenyl-Hexyl phase is strongly recommended for impurity profiling (e.g., separating the 6-fluoro isomer from a potential 5-fluoro impurity), as the separation mechanism relies on electronic density differences rather than just hydrophobicity.

Recommended Experimental Protocol

This protocol is designed to be self-validating. It includes a "System Suitability" step to ensure the column and mobile phase are performing correctly before sample analysis.

A. Instrumentation & Reagents[1][2][3][4]
  • System: HPLC with UV-Vis or PDA Detector (Agilent 1200/1260 or Waters Alliance equivalent).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Phenomenex Luna or Waters XSelect).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

B. Gradient Method (Impurity Profiling)

This gradient is optimized to elute polar starting materials early while retaining the target ketone and resolving it from late-eluting dimers.

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Injection Volume: 10 µL

  • Gradient Table:

Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Inject Sample
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End Run
C. Sample Preparation[5][6][7][8]
  • Stock Solution: Dissolve 10 mg of 1-(6-Fluorobenzofuran-2-yl)ethanone in 10 mL of Acetonitrile (1000 ppm).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Ratio (90:10 Water:ACN).

    • Note: Diluting in 100% ACN can cause "solvent shock" and peak distortion for early eluting impurities. Always match the sample solvent to the starting mobile phase conditions.

Visualizations

Diagram 1: Synthesis & Impurity Workflow

This diagram illustrates where the target compound sits in the synthesis of Vilazodone and the critical HPLC checkpoints.

SynthesisWorkflow Start Starting Material (4-Fluoro-2-hydroxybenzaldehyde) Intermediate TARGET COMPOUND 1-(6-Fluorobenzofuran-2-yl)ethanone Start->Intermediate Cyclization (+ Chloroacetone) Product Downstream Product (Vilazodone Precursor) Intermediate->Product Oxidation/Coupling Impurity Impurity: Des-fluoro analog (Critical Separation) Intermediate->Impurity Co-eluting Species HPLC HPLC Checkpoint (Phenyl-Hexyl Column) Intermediate->HPLC QC Analysis Impurity->HPLC Resolution > 2.0

Caption: Synthesis workflow highlighting the target ketone and the critical impurity separation step.

Diagram 2: Method Development Decision Tree

A logical flow for troubleshooting retention and peak shape issues for this specific compound.

MethodTree Start Start: Initial Run (C18, 50:50 ACN:H2O) CheckRes Check Resolution (Rs) vs. Impurities Start->CheckRes Good Rs > 2.0 Method Validated CheckRes->Good Yes Poor Rs < 1.5 (Co-elution) CheckRes->Poor No Switch Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) Poor->Switch Tailing Peak Tailing > 1.5? Switch->Tailing Tailing->Good No Modifier Add 0.1% TFA or Formic Acid (Suppress Silanols) Tailing->Modifier Yes Modifier->Good

Caption: Decision tree for optimizing the separation of benzofuran derivatives.

References

  • BenchChem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from

  • SIELC Technologies. (2018). Separation of 2-Acetylfuran on Newcrom R1 HPLC column. Retrieved from

  • Reddy, B. P., et al. (2012).[1] Method Development and Validation for the Assay of Vilazodone in Bulk and Formulation by Using RP-HPLC Technique. International Journal of Biological & Pharmaceutical Research. Retrieved from

  • MAC-MOD Analytical. (2024). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from

  • World Intellectual Property Organization. (2014). Patent WO2014178013A1: Vilazodone impurities, process for their preparation, and their use as reference standards. Retrieved from

Sources

Comparative

Definitive Guide to the UV-Vis Spectra of 1-(6-Fluorobenzofuran-2-yl)ethanone

The following guide details the UV-Vis absorption characteristics of 1-(6-Fluorobenzofuran-2-yl)ethanone , synthesizing available experimental data for the benzofuran scaffold with theoretical auxochromic shifts specific...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption characteristics of 1-(6-Fluorobenzofuran-2-yl)ethanone , synthesizing available experimental data for the benzofuran scaffold with theoretical auxochromic shifts specific to the 6-fluoro substituent.

Executive Summary

1-(6-Fluorobenzofuran-2-yl)ethanone (CAS: N/A for specific isomer in common public databases, often custom synthesized) is a critical intermediate in the development of bioactive benzofuran derivatives. Its UV-Vis spectrum is characterized by two primary absorption bands arising from


 transitions within the benzofuran core, modulated by the auxochromic effect of the fluorine atom at the C6 position and the bathochromic pull of the C2-acetyl group.

This guide provides a comparative spectral analysis against the non-fluorinated parent compound and establishes a self-validating protocol for its identification and purity assessment.

Spectral Characteristics & Comparative Analysis

The absorption spectrum of 1-(6-Fluorobenzofuran-2-yl)ethanone is dominated by the conjugation of the benzofuran ring with the exocyclic carbonyl group. The 6-fluoro substituent, positioned para to the furan oxygen, exerts a specific electronic influence that distinguishes it from its isomers.

Theoretical vs. Experimental Baseline

While direct public spectral data for the specific 6-fluoro isomer is proprietary in many contexts, its spectrum can be rigorously derived from the well-characterized parent compound, 2-acetylbenzofuran , applying standard substituent effects (Hammett correlation).

  • Parent Baseline (2-Acetylbenzofuran): Exhibits a strong

    
     transition at 276 nm  and a secondary band/shoulder at 312 nm  in ethanol.
    
  • Effect of 6-Fluoro Substituent: Fluorine acts as a weak auxochrome.

    • Inductive Effect (-I): Withdraws electron density, stabilizing the HOMO.

    • Resonance Effect (+R): Donates electron density into the

      
      -system, destabilizing the HOMO more than the LUMO.
      
    • Net Result: A small bathochromic shift (Red Shift) of approximately 2–5 nm and a hyperchromic effect (increased intensity) compared to the parent.

Table 1: Comparative UV-Vis Absorption Data (Ethanol, 25°C)
CompoundPrimary

(nm)
Secondary

(nm)
Transition TypeMolar Absorptivity (

)
1-(Benzofuran-2-yl)ethanone (Parent)276 312

(Conjugated)
~18,000 - 22,000

1-(6-Fluorobenzofuran-2-yl)ethanone (Target)278 - 282 (Predicted)315 - 320 (Predicted)

/

High Intensity (Hyperchromic)
1-(5-Bromobenzofuran-2-yl)ethanone (Analog)286 353 (Broad)

+ Heavy Atom Effect
Lower Intensity

Note: The secondary band (>300 nm) is sensitive to solvent polarity (solvatochromism). In polar protic solvents like methanol or ethanol, this band may broaden or shift blue (hypsochromic) due to hydrogen bonding with the carbonyl oxygen, stabilizing the ground state


-orbitals.
Structural & Electronic Pathway Analysis

The UV absorption is a direct readout of the molecule's electronic structure. The following diagram illustrates the conjugation pathway responsible for the observed spectra.

G Benzene Benzene Ring (Aromatic Core) Furan Furan Ring (Heterocyclic Oxygen) Benzene->Furan Fused System F_Sub 6-Fluoro Substituent (+R Effect / -I Effect) F_Sub->Benzene Donates e- density (Destabilizes HOMO) Spectrum Resulting Spectrum: Red Shifted λmax (~280 nm) Hyperchromic Intensity F_Sub->Spectrum Carbonyl C2-Acetyl Group (Electron Withdrawing) Furan->Carbonyl Extended Conjugation (Lowers LUMO Energy) Carbonyl->Spectrum

Figure 1: Electronic conjugation pathway in 1-(6-Fluorobenzofuran-2-yl)ethanone. The 6-fluoro substituent donates electron density into the aromatic core, while the C2-acetyl group withdraws it, creating a "push-pull" system that lowers the energy gap (


) and shifts absorption to longer wavelengths.
Validated Experimental Protocol

To ensure reproducibility and accuracy, follow this self-validating protocol for synthesizing and characterizing the target compound.

A. Synthesis Verification (Rap-Stoermer Reaction)

Before spectral analysis, ensure the compound is synthesized correctly to avoid isomeric impurities (e.g., 5-fluoro isomer).

  • Reagents: 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq), Chloroacetone (1.1 eq),

    
     (anhydrous).
    
  • Solvent: DMF or Acetone (Reflux).

  • Mechanism: Base-mediated alkylation of the phenol followed by intramolecular aldol condensation and dehydration.

  • Purification: Recrystallization from Ethanol/Water (critical for UV purity).

B. UV-Vis Measurement Protocol

Objective: Determine


 and calculate Molar Absorptivity (

).

Materials:

  • Solvent: Spectroscopic Grade Ethanol (UV cutoff < 210 nm).

  • Blank: Pure Spectroscopic Grade Ethanol.

  • Cuvette: Quartz (1 cm path length).

Procedure:

  • Stock Solution Preparation:

    • Weigh exactly 10.0 mg of pure 1-(6-Fluorobenzofuran-2-yl)ethanone.

    • Dissolve in 100 mL of ethanol in a volumetric flask.

    • Concentration (

      
      ) 
      
      
      
      M.
  • Dilution Series:

    • Prepare three dilutions:

      
      , 
      
      
      
      , and
      
      
      .
    • Checkpoint: The absorbance at

      
       must fall between 0.2 and 1.2 AU for linearity (Beer-Lambert Law).
      
  • Scan Parameters:

    • Range: 200 nm – 450 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

  • Data Processing:

    • Subtract the Blank spectrum.

    • Identify peak maxima (

      
      ).[1][2]
      
    • Calculate

      
      .
      

Self-Validation Check:

  • If

    
     appears < 260 nm, suspect incomplete cyclization (presence of unreacted aldehyde).
    
  • If a strong band appears > 350 nm, suspect oxidation products or metal contamination.

References
  • NIST Chemistry WebBook. 2-Acetylbenzofuran UV-Vis Spectrum. National Institute of Standards and Technology.[3] Link

  • PubChem. 1-(Benzofuran-2-yl)ethanone Spectral Data. National Center for Biotechnology Information. Link

  • Fabian, W. (1980). Influence of Substituents on the UV Spectra of Benzofurans. Z. Naturforsch. 35a, 1423-1428. (Fundamental study on substituent effects in benzofuran systems).
  • Kirkiacharian, B. S., et al. (1984). Synthesis and spectral properties of some 2-substituted benzofurans.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

Validation

Technical Guide: Differentiating 1-(6-Fluorobenzofuran-2-yl)ethanone from Structural Isomers

This guide outlines the definitive technical methodology for differentiating 1-(6-fluorobenzofuran-2-yl)ethanone from its structural isomers (specifically the 4-, 5-, and 7-fluoro regioisomers). Executive Summary Target...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive technical methodology for differentiating 1-(6-fluorobenzofuran-2-yl)ethanone from its structural isomers (specifically the 4-, 5-, and 7-fluoro regioisomers).

Executive Summary

Target Molecule: 1-(6-Fluorobenzofuran-2-yl)ethanone Formula: C₁₀H₇FO₂ Molecular Weight: 178.16 g/mol Critical Challenge: Distinguishing the 6-fluoro target from its 4-, 5-, and 7-fluoro regioisomers, which share identical mass (m/z 178.16) and similar retention times. Definitive Solution:


C NMR coupling analysis of the bridgehead carbons (C3a/C7a) and 

H NMR splitting patterns of the benzenoid protons.

Structural Analysis of Isomers

The benzofuran core consists of a benzene ring fused to a furan ring. The acetyl group is fixed at position 2. The variation lies in the position of the fluorine atom on the benzene ring (positions 4, 5, 6, or 7).

IsomerFluorine PositionKey Structural Feature
Target (6-F) C-6Para to C3 (furan proton); Meta to Bridgehead C3a.
Isomer A (5-F) C-5Para to Bridgehead C7a; Ortho to C4.
Isomer B (4-F) C-4Ortho to Bridgehead C3a; Adjacent to Furan ring.
Isomer C (7-F) C-7Ortho to Bridgehead C7a; Adjacent to Ether Oxygen.

Spectroscopic Differentiation Strategy

The most reliable method for differentiation is Nuclear Magnetic Resonance (NMR) . While Mass Spectrometry (MS) confirms the formula, it cannot easily distinguish these regioisomers without complex fragmentation analysis.

A. H NMR Fingerprinting (Proton-Fluorine Coupling)

Fluorine-19 (


F) has a spin of 1/2, causing significant splitting of nearby protons.
  • 
     (
    
    
    
    ):
    8–11 Hz (Large)
  • 
     (
    
    
    
    ):
    4–6 Hz (Medium)
  • 
     (
    
    
    
    ):
    0–2 Hz (Small/Negligible)
The 6-Fluoro Signature (Target)

In the 6-fluoro isomer, the proton pattern on the benzene ring (H4, H5, H7) is distinct:

  • H7 (Ortho to F): Appears as a doublet of doublets (dd) . Large coupling to F (

    
     Hz) and small meta-coupling to H5 (
    
    
    
    Hz).
  • H5 (Ortho to F): Appears as a triplet of doublets (td) or distinct multiplet. Large coupling to F (

    
     Hz), large ortho-coupling to H4 (
    
    
    
    Hz).
  • H4 (Meta to F): Appears as a doublet of doublets (dd) . Large ortho-coupling to H5 (

    
     Hz) and medium meta-coupling to F (
    
    
    
    Hz).

Contrast with 5-Fluoro Isomer: In the 5-fluoro isomer, H6 (ortho to F) and H4 (ortho to F) both show large F-couplings. Crucially, H3 (on the furan ring) often shows a long-range coupling to F in the 4-fluoro isomer, but not the 6-fluoro.

B. C NMR: The "Bridgehead Rule" (Gold Standard)

This is the most robust validation method. The coupling of Fluorine to the quaternary bridgehead carbons (C3a and C7a) varies predictably with distance.

  • Rule:

    
     (3-bond coupling) is typically 8–12 Hz. 
    
    
    
    (4-bond coupling) is < 3 Hz.
Carbon6-Fluoro (Target)5-Fluoro (Isomer)Explanation
C3a (Bridgehead) Singlet (or broad,

)
Doublet (

Hz)
In 5-F, F is 3 bonds from C3a. In 6-F, it is 5 bonds away.
C7a (Bridgehead) Doublet (

Hz)
Singlet (or broad,

)
In 6-F, F is 3 bonds from C7a. In 5-F, it is 4 bonds away.

Decision: If C3a (typically ~120-130 ppm) appears as a singlet , you likely have the 6-fluoro or 7-fluoro isomer. If it splits significantly, you have the 4-fluoro or 5-fluoro isomer.

Experimental Protocols

Protocol 1: Synthesis of Reference Standard

To ensure accurate identification, synthesize the target from a known regioisomer precursor.

  • Reaction: Rap-Stoermer Condensation or Friedel-Crafts Acylation.

  • Starting Material: 4-Fluoro-2-hydroxybenzaldehyde (Specific for 6-fluorobenzofuran).

    • Note: Using 5-fluoro-2-hydroxybenzaldehyde yields the 5-fluoro isomer.

Step-by-Step Synthesis:

  • Reagents: 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq), Chloroacetone (1.2 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Procedure: Dissolve aldehyde in DMF. Add K₂CO₃ and stir at RT for 30 min. Add chloroacetone dropwise. Heat to 80°C for 4 hours.

  • Workup: Pour into ice water. Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

  • Result: 1-(6-fluorobenzofuran-2-yl)ethanone.

Protocol 2: Analytical Validation Workflow
  • Sample Prep: Dissolve 10 mg product in 0.6 mL CDCl₃.

  • Acquisition:

    • Run

      
      H NMR  (min 400 MHz). Focus on region 7.0–8.0 ppm.
      
    • Run

      
      C NMR  (min 100 MHz) with sufficient scans (>512) to resolve quaternary carbons.
      
    • Run

      
      F NMR  (decoupled) to confirm a single fluorinated species.
      

Comparative Data Tables

Table 1: Predicted H NMR Data (CDCl₃, 400 MHz)
Proton6-Fluoro (Target)5-Fluoro (Isomer)Differentiation Key
H3 ~7.50 (s)~7.50 (s)Singlet in both; not diagnostic.
H4 ~7.60 (dd,

Hz)
~7.30 (dd,

Hz)
6-F: Medium coupling (

). 5-F: Large coupling (

).
H5 ~7.10 (td,

Hz)
6-F: H5 is ortho to F (complex multiplet).
H6 ~7.15 (td,

Hz)
5-F: H6 is ortho to F.
H7 ~7.25 (dd,

Hz)
~7.50 (dd,

Hz)
6-F: Large coupling (

). 5-F: Medium coupling (

).
Table 2: C NMR Coupling Constants (Hz)
Carbon6-Fluoro (Target)5-Fluoro (Isomer)
C-F (Ipso)

(d)

(d)
C3a Singlet (

)
Doublet (

)
C7a Doublet (

)
Singlet (

)

Visualization: Analytical Decision Tree

G Start Unknown Fluorobenzofuran Isomer H_NMR Step 1: Acquire 1H NMR Analyze Aromatic Region (7.0-8.0 ppm) Start->H_NMR Check_H7 Check Proton Ortho to Oxygen (H7) Is there a Large Coupling (J > 8 Hz)? H_NMR->Check_H7 H7_Large Yes (J ~ 9-11 Hz) Suggests F is Ortho (C6) or Para (C4) Check_H7->H7_Large Large J_HF H7_Small No (J ~ 4-6 Hz) Suggests F is Meta (C5) Check_H7->H7_Small Small J_HF C_NMR Step 2: Acquire 13C NMR Analyze Bridgehead Carbons (C3a/C7a) H7_Large->C_NMR Result_5F Isomer: 5-Fluoro H7_Small->Result_5F Check_C3a Check C3a (~128 ppm) Is it a Doublet? C_NMR->Check_C3a C3a_Singlet Singlet (F is far from C3a) Check_C3a->C3a_Singlet No Coupling C3a_Doublet Doublet (J ~ 10 Hz) (F is 3 bonds from C3a) Check_C3a->C3a_Doublet Coupling Present Result_6F CONFIRMED: 1-(6-Fluorobenzofuran-2-yl)ethanone C3a_Singlet->Result_6F Result_4F Isomer: 4-Fluoro C3a_Doublet->Result_4F

Figure 1: Analytical workflow for distinguishing the 6-fluoro isomer using NMR coupling constants.

References

  • Preparation of 4-fluorobenzaldehyde (Precursor for 6-F isomer) PrepChem.com. Available at: [Link]

  • NMR Coupling Constants in Fluorinated Aromatics Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via Rap-Stoermer Reaction Asian Institute of Research. Available at: [Link]

  • Characteriz

    
    C NMR 
    Caltech Authors. Available at: [Link]
    
  • Benchtop NMR for Isomer Differentiation Magritek Application Notes. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(6-Fluorobenzofuran-2-yl)ethanone

Comprehensive Safety and Operational Guide for Handling 1-(6-Fluorobenzofuran-2-yl)ethanone Introduction 1-(6-Fluorobenzofuran-2-yl)ethanone (CAS: 1283721-35-6) is a highly valuable building block in pharmaceutical resea...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-(6-Fluorobenzofuran-2-yl)ethanone

Introduction 1-(6-Fluorobenzofuran-2-yl)ethanone (CAS: 1283721-35-6) is a highly valuable building block in pharmaceutical research, frequently utilized in the synthesis of CNS-active compounds and targeted therapeutics[1]. While its chemical architecture is optimized for biological efficacy, these same structural features necessitate rigorous safety and handling protocols. This guide provides drug development professionals with a field-proven, causality-driven framework for the safe operational handling, PPE selection, and disposal of this compound.

Hazard Assessment & Mechanistic Causality Understanding why a chemical is hazardous is the foundation of effective laboratory safety. The risk profile of 1-(6-Fluorobenzofuran-2-yl)ethanone is driven by two primary structural features:

  • Enhanced Lipophilicity: The introduction of a fluorine atom at the 6-position of the benzofuran core significantly increases the molecule's partition coefficient (logP). Mechanistically, this high lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum, making dermal exposure a critical hazard vector.

  • Electrophilic Reactivity: The acetyl group at the 2-position acts as an electrophilic center. In biological systems, this moiety can undergo nucleophilic attack by cellular proteins or thiols, potentially leading to skin sensitization, severe eye damage, and respiratory tract irritation upon contact[2].

  • Particulate Aerosolization: As a crystalline solid, routine handling (e.g., scraping, weighing) generates micro-particulate dust. These fine aerosols can easily bypass upper respiratory defenses if not properly contained within a ventilated enclosure.

Personal Protective Equipment (PPE) Matrix In accordance with[3], PPE selection must be directly correlated to the specific hazard assessment of the compound. The table below summarizes the quantitative and mechanistic requirements for handling this fluorinated intermediate.

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Gloves (Double-gloved)≥ 0.11 mm thickness; > 240 min breakthrough timeNitrile provides a robust barrier against lipophilic halogenated aromatics. Double-gloving prevents micro-tears from compromising the barrier during prolonged handling.
Eye Protection Chemical Splash GogglesANSI Z87.1 certified; 99% UV/particulate blockProtects against micro-dust aerosolization and accidental solvent splashes during the dissolution phase. Safety glasses are insufficient due to lack of peripheral seal.
Body Protection Flame-retardant Lab CoatNomex® or 100% cotton; Surface resistance < 10⁹ ΩPrevents static discharge, which could ignite flammable solvents (e.g., THF, DMF) commonly used to dissolve the compound.
Respiratory N95/P100 Particulate Respirator95-99.9% filtration efficiency at 0.3 μmMitigates inhalation risk of crystalline dust. Required only if emergency cleanup occurs outside a certified fume hood[2].

Operational Workflow: Step-by-Step Handling Protocol To ensure a self-validating safety system, every step of the experimental workflow must be executed with precision. The [4] emphasizes the necessity of operating within a controlled environment to mitigate aerosol exposure.

Step 1: Environmental Control Setup

  • Verify that the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to ensure uninhibited laminar airflow.

Step 2: Static Mitigation

  • Fluorinated organic solids are highly prone to static cling. Place an anti-static bar or ionizing fan near the analytical balance.

  • Causality: Eliminating static prevents the sudden, uncontrolled aerosolization of the powder when transferring it from the storage vial to the weigh boat.

Step 3: Enclosed Weighing

  • Tare a sealable weighing vessel (e.g., a volumetric flask or a capped vial).

  • Using a grounded, anti-static micro-spatula, transfer the 1-(6-Fluorobenzofuran-2-yl)ethanone into the vessel.

  • Cap the vessel before removing it from the balance enclosure to prevent cross-contamination of the laboratory environment.

Step 4: Inert Dissolution

  • Transfer the sealed vessel to the reaction setup. If the downstream chemistry requires an inert atmosphere, purge the system with Argon or N₂.

  • Inject the reaction solvent (e.g., anhydrous DMF or DCM) via syringe through a septum.

  • Causality: Dissolving the solid in a closed system eliminates the risk of inhaling the compound as it transitions into the solution phase.

HandlingWorkflow PPE 1. Don PPE (Nitrile, Goggles, Lab Coat) Hood 2. Prepare Fume Hood (Verify Flow Rate >100 fpm) PPE->Hood Storage 3. Retrieve Chemical (CAS: 1283721-35-6) Hood->Storage Weigh 4. Enclosed Weighing (Anti-static Spatula) Storage->Weigh Solvent 5. Dissolution (Closed System) Weigh->Solvent Waste 6. Decontaminate & Dispose (EPA-approved Waste) Solvent->Waste

Standardized workflow for the safe handling and processing of fluorinated benzofuran derivatives.

Emergency Response & Spill Management In the event of a spill, immediate and methodical action is required to prevent dermal exposure and environmental contamination.

Step 1: Isolation and Assessment

  • Immediately alert personnel in the vicinity and secure the perimeter.

  • Assess the spill volume. If the spill exceeds 50g or involves high aerosolization outside a fume hood, evacuate the lab and contact the facility Hazmat team.

Step 2: Containment (Solid Spills)

  • Do NOT dry sweep, as this will aerosolize the fluorinated dust.

  • Cover the solid spill with a damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust generation.

Step 3: Decontamination

  • Carefully gather the absorbent material using non-sparking tools and place it into a compatible, sealable hazardous waste container.

  • Wipe the contaminated surface with a solvent in which the ethanone is soluble (e.g., acetone or ethanol), followed by a thorough wash with an anionic surfactant and water to cleave any residual organic films.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess Evacuate Evacuate Area Assess->Evacuate > 50g or High Aerosol Contain Containment (Inert Absorbent) Assess->Contain < 50g Localized Evacuate->Contain Hazmat Team Clean Decontamination (Soap/Water/Solvent) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Emergency spill response pathway for solid and solution-phase 1-(6-Fluorobenzofuran-2-yl)ethanone.

Disposal & Waste Management Halogenated aromatics exhibit high environmental persistence and potential aquatic toxicity[5]. Under no circumstances should 1-(6-Fluorobenzofuran-2-yl)ethanone or its solutions be discharged into the municipal sink.

  • Segregation: All waste containing this compound must be strictly segregated into designated "Halogenated Organic Waste" streams.

  • Regulatory Compliance: Accumulation, labeling, and disposal must comply with [6] standards for hazardous waste generators. Ensure secondary containment is used for all liquid waste carboys to prevent accidental environmental release.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor. URL: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." eCFR. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.